Ethyl 4-(4-methoxypiperidin-1-yl)benzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-(4-methoxypiperidin-1-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-3-19-15(17)12-4-6-13(7-5-12)16-10-8-14(18-2)9-11-16/h4-7,14H,3,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYQKGSJXEGBAHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2CCC(CC2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Predicted Spectroscopic Data of Ethyl 4-(4-methoxypiperidin-1-yl)benzoate
Introduction
Ethyl 4-(4-methoxypiperidin-1-yl)benzoate is a molecule of interest in medicinal chemistry and drug development, incorporating a substituted piperidine ring attached to an ethyl benzoate scaffold. The piperidine moiety is a common feature in many pharmaceuticals, and understanding the structural characteristics of its derivatives is crucial for the design and synthesis of new chemical entities. Spectroscopic analysis is the cornerstone of molecular characterization, providing a detailed fingerprint of a compound's structure.
This technical guide presents a comprehensive overview of the predicted spectroscopic data for this compound. In the absence of published experimental spectra for this specific molecule, this guide leverages fundamental spectroscopic principles and comparative data from analogous structures to provide a robust and scientifically grounded prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended for researchers, scientists, and drug development professionals, offering not just the predicted data but also the underlying rationale and experimental considerations.
Molecular Structure and Predicted Spectroscopic Features
The structure of this compound is presented below. The predicted spectroscopic data is a composite of the expected signals from the ethyl benzoate and the 4-methoxypiperidine moieties.
Caption: General workflow for NMR spectral analysis. [1]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Experimental Protocol: FT-IR Spectroscopy
A common method for obtaining an IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory:
-
Background Spectrum: Ensure the ATR crystal is clean and collect a background spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.
-
Data Collection: Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹. [1][2]
Predicted IR Data
The predicted IR absorption bands are based on the characteristic frequencies of the functional groups present in this compound.
| Predicted Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
| ~2950-2800 | Medium-Strong | C-H (aliphatic) | Stretching |
| ~1710 | Strong | C=O (ester) | Stretching |
| ~1605, ~1510 | Medium-Strong | C=C (aromatic) | Stretching |
| ~1270 | Strong | C-O (ester) | Stretching |
| ~1100 | Strong | C-O (ether) | Stretching |
| ~1170, ~840 | Medium | C-N (aromatic amine) | Stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Experimental Protocol: Mass Spectrometry
For a non-volatile compound like this, Electrospray Ionization (ESI) is a suitable method:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer.
-
Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.
-
Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition: Acquire the mass spectrum, typically in positive ion mode to observe the protonated molecule [M+H]⁺. [3]
Predicted Mass Spectrometry Data
The predicted fragmentation pattern is based on the common fragmentation pathways of esters and amines.
-
Molecular Formula: C₁₅H₂₁NO₃
-
Molecular Weight: 263.33 g/mol
-
Predicted [M+H]⁺: m/z = 264.16
Predicted Major Fragments:
| Predicted m/z | Possible Fragment Structure | Fragmentation Pathway |
| 218 | [M+H - C₂H₅OH]⁺ | Loss of ethanol from the ethyl ester. |
| 190 | [M+H - C₂H₅OH - CO]⁺ | Subsequent loss of carbon monoxide. |
| 121 | [H₂N-C₆H₄-C=O]⁺ | Cleavage of the piperidine ring. |
| 100 | [C₅H₁₀N-OCH₃]⁺ | Fragment corresponding to the 4-methoxypiperidine moiety. |
The fragmentation of piperidine derivatives is complex and can involve ring opening and rearrangements. [3][4][5]The fragmentation of esters often involves cleavage at the C-O bonds. [6]
Caption: General workflow for mass spectrometry analysis. [3]
Conclusion
This technical guide provides a detailed prediction of the spectroscopic data for this compound. By synthesizing information from analogous compounds and fundamental spectroscopic principles, we have constructed a comprehensive set of expected ¹H NMR, ¹³C NMR, IR, and MS data. The provided experimental protocols offer a standardized approach for the future acquisition of empirical data for this compound. This guide serves as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development, aiding in the characterization and identification of this and related molecules.
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Potential research applications of Ethyl 4-(4-methoxypiperidin-1-yl)benzoate
An In-depth Technical Guide to the Potential Research Applications of Ethyl 4-(4-methoxypiperidin-1-yl)benzoate
Abstract
This compound is a molecule of significant interest in medicinal chemistry and drug discovery. Its unique structure, combining a substituted piperidine ring with an ethyl benzoate moiety, presents a versatile scaffold for the development of novel therapeutic agents. This guide explores the potential research applications of this compound, drawing upon structure-activity relationships of analogous compounds. We will delve into its potential as a foundation for developing new treatments in oncology, neuropharmacology, and infectious diseases. This document will provide researchers, scientists, and drug development professionals with a comprehensive overview of the molecule's potential, supported by detailed, actionable experimental protocols and workflows.
Introduction to this compound
This compound is a heterocyclic compound featuring a central piperidine ring. The piperidine motif is a prevalent scaffold in numerous pharmaceuticals, valued for its ability to introduce favorable physicochemical properties and to orient substituents in three-dimensional space for optimal target engagement.[1] The 4-methoxy substitution on the piperidine ring and the ethyl benzoate group at the 1-position are key features that can be synthetically modified to explore a wide chemical space and optimize biological activity.
Chemical Properties and Synthesis:
While specific experimental data for this compound is not extensively published, its properties can be inferred from related structures like ethyl 4-methoxybenzoate and various N-aryl piperidines.[2][3]
| Property | Estimated Value/Characteristic | Source/Rationale |
| Molecular Formula | C15H21NO3 | Calculated |
| Molecular Weight | 263.33 g/mol | Calculated[4] |
| Appearance | Likely a solid or oil at room temperature | Based on similar compounds[2] |
| Solubility | Expected to be soluble in organic solvents like DMSO, ethanol, and chloroform | General characteristic of similar esters and piperidine derivatives[5] |
| Synthesis | Can be synthesized via nucleophilic substitution of ethyl 4-halobenzoate with 4-methoxypiperidine. | Common synthetic route for N-aryl piperidines. |
Potential Research Applications
The structural components of this compound suggest several promising avenues for research, primarily leveraging the piperidine core, which is a known pharmacophore for a variety of biological targets.[1][6]
Oncology
The piperidine scaffold is a key component in a number of anticancer agents.[1] Derivatives of piperidine have been shown to target various kinases and other proteins implicated in cancer progression.[7]
Hypothesis: this compound can serve as a starting point for the development of novel kinase inhibitors, such as VEGFR-2 or c-Met inhibitors, which are crucial targets in angiogenesis and tumor growth.[7]
Experimental Workflow for Kinase Inhibitor Screening:
Figure 1: Workflow for screening this compound derivatives as kinase inhibitors.
Experimental Protocol: Primary Kinase Assay (Example: VEGFR-2)
-
Compound Preparation: Dissolve this compound and its derivatives in 100% DMSO to create 10 mM stock solutions.
-
Assay Plate Preparation: In a 96-well plate, add recombinant human VEGFR-2 enzyme, a suitable substrate (e.g., a poly-Glu-Tyr peptide), and ATP.
-
Compound Addition: Add the test compounds to the wells at a final concentration of 10 µM. Include a positive control (a known VEGFR-2 inhibitor) and a negative control (DMSO vehicle).
-
Incubation: Incubate the plate at 30°C for 60 minutes to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay that measures the amount of ATP remaining.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the controls. Compounds showing significant inhibition (e.g., >50%) are considered "hits."
Neuropharmacology
Piperidine-containing compounds are well-represented in drugs targeting the central nervous system (CNS).[8] They are found in antipsychotics, analgesics, and treatments for neurodegenerative diseases.[8][9]
Hypothesis: Derivatives of this compound could act as ligands for CNS receptors, such as dopamine or sigma receptors, based on the known activities of similar piperidine scaffolds.[8]
Experimental Workflow for CNS Receptor Binding:
Figure 2: Workflow for evaluating this compound derivatives for CNS receptor activity.
Experimental Protocol: Radioligand Binding Assay (Example: Dopamine D2 Receptor)
-
Membrane Preparation: Homogenize cells or tissues expressing the D2 receptor in a suitable buffer and centrifuge to isolate the membrane fraction.
-
Assay Setup: In a 96-well filter plate, combine the membrane preparation, a radiolabeled D2 receptor antagonist (e.g., [3H]-spiperone), and varying concentrations of the test compound.
-
Incubation: Incubate the plate at room temperature for 90 minutes to allow binding to reach equilibrium.
-
Filtration and Washing: Rapidly filter the contents of the plate through a glass fiber filter to separate bound from unbound radioligand. Wash the filters with ice-cold buffer.
-
Scintillation Counting: Add scintillation cocktail to the filters and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displaced versus the concentration of the test compound. Fit the data to a one-site competition model to determine the IC50, which can then be converted to a binding affinity constant (Ki).
Anti-Infective Agents
The piperidine nucleus is also found in various anti-bacterial and anti-fungal agents.[1] Its derivatives have shown promise against a range of pathogens.[5][10]
Hypothesis: this compound and its analogs could exhibit antimicrobial activity by disrupting bacterial cell wall synthesis or other essential cellular processes.
Experimental Workflow for Antimicrobial Activity Screening:
Figure 3: Workflow for assessing the antimicrobial potential of this compound derivatives.
Experimental Protocol: Broth Microdilution for MIC Determination
-
Compound Preparation: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton broth).
-
Bacterial Inoculum: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) corresponding to a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
-
Controls: Include a positive control (bacteria with no compound) and a negative control (broth only).
Conclusion
This compound represents a promising chemical scaffold with significant potential for the development of novel therapeutic agents. While direct biological data on this specific molecule is limited, the well-documented activities of structurally related piperidine derivatives provide a strong rationale for its exploration in oncology, neuropharmacology, and infectious disease research. The experimental workflows and protocols outlined in this guide offer a clear path for researchers to begin to unlock the therapeutic potential of this versatile compound. Further synthesis of analog libraries and comprehensive biological screening are warranted to fully elucidate its structure-activity relationships and identify lead candidates for further development.
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Methodological & Application
Application Note & Protocol: High-Purity Recovery of Ethyl 4-(4-methoxypiperidin-1-yl)benzoate via Optimized Recrystallization
Abstract
This document provides a comprehensive guide to the purification of Ethyl 4-(4-methoxypiperidin-1-yl)benzoate, a key intermediate in pharmaceutical synthesis, using the recrystallization technique. The protocol is designed for researchers, chemists, and process development professionals aiming to achieve high purity and yield. We delve into the foundational principles of crystallization, provide a systematic approach to solvent selection, and offer a detailed, step-by-step purification protocol. Furthermore, this note includes methods for purity assessment and a troubleshooting guide to address common challenges, ensuring a robust and reproducible purification process.
Introduction: The Critical Role of Purification
In the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals, the purity of intermediates is paramount. Impurities, even in trace amounts, can affect the safety, efficacy, and stability of the final product.[1] this compound is a versatile building block whose purity directly impacts the downstream reaction yields and the impurity profile of the final API.
Recrystallization is a powerful and widely employed technique for purifying solid organic compounds.[2][3][4] The method is based on the principle of differential solubility: a compound's solubility in a given solvent typically increases with temperature.[2][5] By dissolving the impure solid in a hot solvent to create a saturated solution and then allowing it to cool, the desired compound crystallizes out, leaving the impurities behind in the solution (mother liquor).[5] The success of this technique hinges on the careful selection of an appropriate solvent system.[6][7][8]
This guide provides the scientific rationale and a validated protocol for the purification of this compound, moving beyond a simple set of instructions to explain the causality behind each step.
Compound Profile and Potential Impurities
Compound: this compound
Structure:
(Note: This is a placeholder image for the chemical structure.)
Potential Impurities: The impurity profile largely depends on the synthetic route. A common synthesis involves the reaction of 4-methoxypiperidine with ethyl 4-fluorobenzoate or the esterification of 4-(4-methoxypiperidin-1-yl)benzoic acid. Potential impurities may include:
-
Unreacted Starting Materials: 4-methoxypiperidine, ethyl 4-fluorobenzoate, or 4-(4-methoxypiperidin-1-yl)benzoic acid.
-
By-products: Salts formed during the reaction (e.g., hydrofluorides or hydrochlorides).
-
Degradation Products: Hydrolysis of the ester group to the corresponding carboxylic acid, 4-(4-methoxypiperidin-1-yl)benzoic acid.[1]
-
Residual Solvents: Solvents used in the synthesis or work-up.
The Science of Solvent Selection: A Foundational Step
The choice of solvent is the most critical parameter in developing a successful recrystallization protocol.[9] An ideal solvent should exhibit the following characteristics:
-
High Solvating Power at Elevated Temperatures: The compound of interest should be highly soluble in the boiling solvent.[6][7]
-
Low Solvating Power at Low Temperatures: The compound should be poorly soluble in the cold solvent to maximize recovery.[6][7]
-
Favorable Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[6][8]
-
Chemical Inertness: The solvent must not react with the compound being purified.[8][9]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.[7]
-
Safety: The solvent should be non-toxic, non-flammable, and inexpensive, where possible.
Protocol 1: Systematic Solvent Screening
This protocol outlines a systematic approach to identifying a suitable single or mixed-solvent system.
Materials:
-
Crude this compound
-
Test tubes or small vials
-
Hot plate or water bath
-
A selection of solvents with varying polarities (e.g., Ethanol, Isopropanol, Ethyl Acetate, Toluene, Heptane, Water)
Procedure:
-
Place approximately 50-100 mg of the crude compound into several test tubes.
-
Add a small volume (e.g., 0.5 mL) of a single solvent to each test tube at room temperature.
-
Observe the solubility. If the compound dissolves completely at room temperature, the solvent is unsuitable as a single-solvent system.[7]
-
If the compound is insoluble or sparingly soluble at room temperature, heat the mixture to the solvent's boiling point. Add the solvent dropwise until the solid just dissolves.
-
Allow the hot solution to cool slowly to room temperature, and then cool further in an ice-water bath.
-
Observe the quantity and quality of the crystals formed. An ideal solvent will yield a large quantity of well-formed crystals.
-
If no single solvent is ideal, a mixed-solvent system (two miscible solvents, one in which the compound is soluble and one in which it is insoluble) should be investigated.[6][10] A common approach is to dissolve the compound in a minimum of the "good" hot solvent and then add the "bad" solvent dropwise until the solution becomes cloudy (the saturation point). A few drops of the hot "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool.[10]
Data Presentation: Solvent Screening Results
| Solvent | Solubility (Cold) | Solubility (Hot) | Crystal Formation on Cooling | Recommendation |
| Ethanol | Sparingly Soluble | Soluble | Moderate | Good candidate for mixed system |
| Isopropanol | Sparingly Soluble | Soluble | Good | Promising single solvent |
| Ethyl Acetate | Soluble | Very Soluble | Poor | Unsuitable as single solvent |
| Toluene | Sparingly Soluble | Soluble | Moderate | Potential candidate |
| Heptane | Insoluble | Sparingly Soluble | - | Good anti-solvent candidate |
| Water | Insoluble | Insoluble | - | Good anti-solvent candidate |
Detailed Recrystallization Protocol
This protocol is based on the use of Isopropanol as the recrystallization solvent.
Visualization: Recrystallization Workflow
Caption: Workflow for the recrystallization of this compound.
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask (the conical shape reduces solvent evaporation). Add a small amount of isopropanol and heat the mixture to a gentle boil on a hot plate. Continue adding hot isopropanol portion-wise until the solid is completely dissolved.[11] It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated upon cooling, maximizing the yield.[12]
-
Hot Filtration (if necessary): If any insoluble impurities (e.g., dust, inorganic salts) are observed in the hot solution, perform a hot filtration. This involves filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization in the funnel.[13]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals, as it allows the crystal lattice to form correctly, excluding impurities.[2][14] Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Inducing Crystallization (if necessary): If crystals do not form, the solution may be supersaturated.[12] Crystallization can be induced by:
-
Scratching the inside surface of the flask with a glass rod at the meniscus.
-
Adding a "seed crystal" of the pure compound.[12]
-
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold isopropanol to remove any residual mother liquor containing dissolved impurities. It is important to use cold solvent to minimize redissolving the purified product.[13]
-
Drying: Continue to draw air through the filter cake for several minutes to partially dry the crystals.[13] Transfer the crystals to a watch glass and dry them to a constant weight, preferably in a vacuum oven at a temperature well below the compound's melting point.
Purity Assessment and Characterization
The purity of the recrystallized product must be verified. A combination of techniques provides the most reliable assessment.[15][16][17]
-
Melting Point Analysis: A pure compound will have a sharp and narrow melting point range. Impurities typically depress and broaden the melting point range.[18][19]
-
Thin-Layer Chromatography (TLC): A simple and rapid method to qualitatively assess purity. The purified sample should show a single spot, while the crude material may show multiple spots corresponding to impurities.[15][18]
-
High-Performance Liquid Chromatography (HPLC): A quantitative method to determine purity. The area of the main peak relative to the total area of all peaks gives the percentage purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure of the desired compound and can reveal the presence of impurities if their signals are detectable.[16]
Data Presentation: Purity Comparison
| Parameter | Crude Material | Recrystallized Product |
| Appearance | Off-white to tan solid | White crystalline solid |
| Melting Point | Broad range (e.g., 85-92 °C) | Sharp range (e.g., 95-96 °C) |
| TLC (1:1 Hexane:EtOAc) | Major spot + 2 minor spots | Single spot |
| HPLC Purity | ~95% | >99.5% |
Troubleshooting Common Recrystallization Issues
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling | - Too much solvent was used.- The solution is supersaturated. | - Boil off some of the solvent to increase concentration and re-cool.[10][12]- Induce crystallization by scratching the flask or adding a seed crystal.[12][13] |
| Product "oils out" instead of crystallizing | - The boiling point of the solvent is higher than the melting point of the solute.- The solution is cooling too rapidly.- High concentration of impurities. | - Reheat to dissolve the oil, add more solvent, and cool more slowly.[10][12]- Select a solvent with a lower boiling point.[10] |
| Low recovery/yield | - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete crystallization (insufficient cooling time).- Washing with solvent that was not cold enough. | - Concentrate the mother liquor to recover a second crop of crystals.- Ensure filtration apparatus is pre-heated.[10][13]- Allow more time for cooling in the ice bath.- Ensure wash solvent is ice-cold. |
| Product is still impure after recrystallization | - The chosen solvent does not effectively discriminate between the product and a specific impurity.- Cooling was too rapid, trapping impurities in the crystal lattice.[14] | - Repeat the recrystallization, ensuring slow cooling.- Consider an alternative solvent or purification technique (e.g., column chromatography).[15] |
Conclusion
Recrystallization is a highly effective technique for the purification of this compound. By following a systematic approach to solvent selection and adhering to the detailed protocol, researchers can consistently achieve high purity (>99.5%) and good recovery rates. The key to success lies in understanding the principles behind each step, from the initial dissolution to the final drying. The troubleshooting guide provided serves as a practical resource for overcoming common challenges encountered during the process.
References
-
Solvent Choice - Chemistry Teaching Labs - University of York. (n.d.). Retrieved February 23, 2026, from [Link]
-
Crystallization - Organic Chemistry at CU Boulder. (n.d.). Retrieved February 23, 2026, from [Link]
-
Solvent Selection and Recrystallization Guide. (n.d.). Scribd. Retrieved February 23, 2026, from [Link]
-
Recrystallization. (n.d.). Retrieved February 23, 2026, from [Link]
-
Recrystallization-1.doc.pdf. (n.d.). Retrieved February 23, 2026, from [Link]
-
Experiment: Recrystallization – Part I: Solvent Selection. (n.d.). Science Learning Center. Retrieved February 23, 2026, from [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry. Retrieved February 23, 2026, from [Link]
-
Chung, W. (2022). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Journal of Organic and Inorganic Chemistry. Retrieved February 23, 2026, from [Link]
-
Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.). Retrieved February 23, 2026, from [Link]
-
SOP: CRYSTALLIZATION - UCT Science. (n.d.). Retrieved February 23, 2026, from [Link]
-
EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer chromatography. (n.d.). Retrieved February 23, 2026, from [Link]
-
3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved February 23, 2026, from [Link]
-
Crystallization: Definition, Principle, Demonstration & Application. (n.d.). Aakash. Retrieved February 23, 2026, from [Link]
-
Recrystallisation Help. (2020, October 30). Reddit. Retrieved February 23, 2026, from [Link]
-
Flow Crystallization | Solubility Control. (2024, May 9). Vapourtec. Retrieved February 23, 2026, from [Link]
-
How to determine the purity of newly synthesized organic compound? (2018, October 20). ResearchGate. Retrieved February 23, 2026, from [Link]
-
9: Separation, Purification, and Identification of Organic Compounds. (2021, March 5). Chemistry LibreTexts. Retrieved February 23, 2026, from [Link]
-
Top 5 Methods of Assessing Chemical Purity. (n.d.). Moravek, Inc. Retrieved February 23, 2026, from [Link]
-
Purification of Organic Compounds: from Crude Product to Purity. (2023, July 4). Retrieved February 23, 2026, from [Link]
-
Recrystallization 2. (n.d.). Retrieved February 23, 2026, from [Link]
-
Chemistry Lab: Recrystallization Study. (n.d.). Scribd. Retrieved February 23, 2026, from [Link]
Sources
- 1. documents.lgcstandards.com [documents.lgcstandards.com]
- 2. longdom.org [longdom.org]
- 3. science.uct.ac.za [science.uct.ac.za]
- 4. vapourtec.com [vapourtec.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 9. Crystallization: Definition, Principle, Demonstration & Application - Chemistry - Aakash | AESL [aakash.ac.in]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
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- 19. moravek.com [moravek.com]
Technical Guide: Strategic Utilization of Ethyl 4-(4-methoxypiperidin-1-yl)benzoate in Medicinal Chemistry
Executive Summary
Ethyl 4-(4-methoxypiperidin-1-yl)benzoate represents a "privileged scaffold" in modern drug discovery. Structurally, it combines a lipophilic, metabolically robust tail (4-methoxypiperidine) with a versatile linker head (ethyl benzoate). This motif is frequently observed in the pharmacophores of GPCR ligands (particularly 5-HT and Dopamine receptor modulators) and Factor Xa inhibitors .
This application note provides a validated workflow for the synthesis, purification, and downstream derivatization of this building block. Unlike generic protocols, this guide focuses on the Nucleophilic Aromatic Substitution (
Chemical Profile & Structural Logic
| Property | Specification |
| IUPAC Name | This compound |
| Molecular Formula | |
| Molecular Weight | 263.33 g/mol |
| LogP (Predicted) | ~3.2 (Lipophilic, good membrane permeability) |
| H-Bond Acceptors | 4 (Ester oxygens, Ether oxygen, Piperidine Nitrogen) |
| Key Pharmacophore | 4-Methoxypiperidine: Mimics proline/morpholine but with distinct polarity; often used to optimize hERG channel avoidance.[1][2][3] |
Structural Utility Diagram
The following diagram illustrates the strategic role of this molecule in divergent synthesis.
Figure 1: Divergent synthesis workflow starting from the title compound.
Protocol A: Metal-Free Synthesis via
While Palladium-catalyzed couplings are popular, they introduce heavy metal impurities that require scavenging. For electron-deficient aryl rings (like benzoates), Nucleophilic Aromatic Substitution (
Reagents
-
Substrate: Ethyl 4-fluorobenzoate (1.0 equiv)
-
Nucleophile: 4-Methoxypiperidine (1.2 equiv)
-
Base: Potassium Carbonate (
), anhydrous, finely ground (2.0 equiv) -
Solvent: Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP). Note: DMSO accelerates
rates due to high polarity.
Step-by-Step Methodology
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge Ethyl 4-fluorobenzoate (10 mmol, 1.68 g) and DMSO (20 mL).
-
Addition: Add finely ground
(20 mmol, 2.76 g). Stir for 5 minutes to ensure dispersion. -
Nucleophile Introduction: Add 4-Methoxypiperidine (12 mmol, 1.38 g) in one portion.
-
Reaction: Heat the mixture to 100°C - 110°C under an inert atmosphere (
or Ar). -
Monitoring: Monitor by TLC (Hexane:EtOAc 4:1) or HPLC. Complete conversion usually occurs within 4-6 hours.
-
Workup (Precipitation Method):
-
Cool the reaction mixture to room temperature.
-
Slowly pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring.
-
The product is lipophilic and will precipitate as a solid or heavy oil.
-
-
Purification:
-
Filter the solid (or extract with Ethyl Acetate if oil forms).[5]
-
Wash the cake with water (3x) to remove DMSO and inorganic salts.
-
Recrystallize from Ethanol/Water or purify via flash chromatography if necessary.
-
Expected Yield: 85-92% Appearance: Off-white to pale yellow solid.
Protocol B: Downstream Application (Hydrolysis to Acid)
To utilize this building block in drug synthesis (e.g., coupling to an amine core), the ester must be hydrolyzed to the benzoic acid.
Methodology
-
Dissolution: Dissolve this compound (5 mmol) in THF/Water (3:1 mixture, 20 mL).
-
Saponification: Add Lithium Hydroxide monohydrate (
, 10 mmol). -
Reaction: Stir at 60°C for 2 hours.
-
Isolation:
-
Evaporate THF under reduced pressure.
-
Acidify the remaining aqueous phase to pH ~3-4 using 1M HCl.
-
The zwitterionic acid product will precipitate. Filter and dry.[5]
-
Analytical Quality Control (QC)
To ensure the integrity of the building block before complex coupling reactions, verify the following parameters.
| Test | Acceptance Criteria | Method Note |
| HPLC Purity | >98.0% (Area %) | C18 Column, ACN/Water gradient + 0.1% TFA. |
| 1H NMR | Consistent with structure | Look for Piperidine multiplets (1.5-3.5 ppm) and distinct AA'BB' aromatic system (~6.9 and 7.9 ppm). |
| Residual Solvent | <5000 ppm (DMSO) | Critical if used in biological assays immediately. |
| Water Content | <0.5% w/w | Karl Fischer titration. |
Diagnostic NMR Signals (400 MHz, )
- 7.92 (d, J=8.8 Hz, 2H): Aromatic protons ortho to ester (deshielded).
- 6.88 (d, J=8.8 Hz, 2H): Aromatic protons ortho to nitrogen (shielded by resonance).
-
4.32 (q, 2H): Ethyl ester
. -
3.36 (s, 3H): Methoxy
.
Scientific Rationale & Troubleshooting
Why 4-Methoxypiperidine?
In medicinal chemistry, unsubstituted piperidines often lead to metabolic liability (oxidation at the 4-position). Blocking this position with a methoxy group serves two purposes:
-
Metabolic Stability: Reduces susceptibility to CYP450 oxidation.
-
Polarity Tuning: The ether oxygen acts as a weak H-bond acceptor, potentially interacting with serine/threonine residues in the binding pocket of target proteins (e.g., Factor Xa or GPCRs).
Troubleshooting Table
| Issue | Probable Cause | Solution |
| Low Conversion (<50%) | Temperature too low or wet DMSO. | Ensure temp >100°C. Use anhydrous DMSO. |
| Impurity: Hydrolyzed Acid | Wet solvent or excessive base heating. | Ensure reagents are dry. Do not overheat >120°C. |
| Dark Coloration | Oxidation of amine/aniline species. | Perform reaction under Nitrogen atmosphere. |
References
-
Nucleophilic Arom
) Methodology:- Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of the reaction of 4-substituted-1-chlorobenzenes with piperidine. Chemical Reviews.
- Validates the reactivity order of halogens in activ
-
Piperidine Scaffolds in Drug Discovery
- Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry.
- Discusses the utility of 4-substituted piperidines as phenyl ring replacements and linkers.
-
General Synthesis of Piperidinyl-Benzoates
-
Green Chemistry in Amidation
- Constable, D. J., et al. (2007). Key green chemistry research areas—a perspective from pharmaceutical manufacturers. Green Chemistry.
- Supports the use of over metal-catalyzed couplings where possible to reduce environmental impact.
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. Ethyl 4-(4-methylpiperazin-1-YL)benzoate | C14H20N2O2 | CID 20785233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 120-47-8: Benzoic acid, 4-hydroxy-, ethyl ester [cymitquimica.com]
- 4. Methyl 4-(piperidin-1-ylcarbonyl)benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid synthesis - chemicalbook [chemicalbook.com]
X-ray crystallography of Ethyl 4-(4-methoxypiperidin-1-yl)benzoate derivatives
Application Note: Structural Determination of Ethyl 4-(4-methoxypiperidin-1-yl)benzoate Derivatives via X-ray Crystallography
Part 1: Executive Summary & Structural Significance
The compound This compound represents a critical pharmacophore in medicinal chemistry, bridging the structural properties of local anesthetics (benzocaine derivatives) with piperidine-based GPCR ligands. The steric bulk of the 4-methoxypiperidine moiety, coupled with the electron-donating nitrogen attached to the benzoate core, induces specific conformational preferences that dictate bioavailability and receptor binding.
This Application Note provides a definitive workflow for the solid-state characterization of this derivative. It addresses the challenge of crystallizing flexible piperidine-linked esters and details the specific X-ray diffraction (XRD) strategies required to resolve the chair conformation of the piperidine ring and the planarity of the benzoate system.
Part 2: Experimental Protocols
Synthesis & Purification (Pre-Crystallization)
Rationale: High-purity precursors are non-negotiable for single-crystal growth. Impurities <1% can poison nucleation sites.
Reaction Pathway:
The target molecule is synthesized via Nucleophilic Aromatic Substitution (
-
Reagents: Ethyl 4-fluorobenzoate (1.0 eq), 4-methoxypiperidine (1.2 eq),
(2.0 eq). -
Solvent: DMF (Dimethylformamide) or DMSO to facilitate the
mechanism. -
Conditions: Heat at
for 12–16 hours. -
Work-up: Dilute with water, extract with Ethyl Acetate (EtOAc). Wash organic layer with brine.
-
Purification: Silica gel column chromatography (Hexane:EtOAc 4:1).
Crystallization Strategy
Challenge: The ethyl ester and methoxy groups increase solubility in organic solvents, making nucleation difficult. Solution: A slow-evaporation technique using a binary solvent system to control supersaturation.
Protocol: Solvent Diffusion / Slow Evaporation
-
Dissolution: Dissolve 20 mg of the purified solid in a minimum amount (approx. 2 mL) of Dichloromethane (DCM) . The compound is highly soluble here.
-
Antisolvent Addition: Carefully layer 1 mL of n-Hexane on top of the DCM solution. Do not mix.
-
Environment: Seal the vial with Parafilm, poke 3 small holes to allow slow evaporation of the volatile DCM.
-
Incubation: Store at
in a vibration-free environment. -
Observation: Block-like colorless crystals suitable for XRD typically appear within 48–72 hours.
Part 3: Crystallographic Characterization Workflow
Data Collection Parameters
For organic molecules of this size (
| Parameter | Specification | Rationale |
| Temperature | 100 K (Liquid | Reduces thermal vibration (atomic displacement parameters), improving resolution of the flexible piperidine ring. |
| Source | Higher scattering cross-section for C/N/O atoms. | |
| Detector Distance | 40–50 mm | Balances resolution (high |
| Strategy | Ensures complete coverage of reciprocal space. |
Structure Solution & Refinement
Software: SHELXT (Solution), SHELXL (Refinement), OLEX2 (GUI).
-
Space Group Determination: Expect Monoclinic (
) or Triclinic ( ) , common for planar aromatic esters. -
Phasing: Use Intrinsic Phasing (SHELXT) to locate the heavy atoms (O, N, C).
-
Refinement Cycles:
-
Step 1: Isotropic refinement of non-H atoms.
-
Step 2: Anisotropic refinement.
-
Step 3: Hydrogen atom placement.[1]
-
Aromatic H: Constrained (AFIX 43).
-
Methylene H (Piperidine/Ethyl): Constrained (AFIX 23).
-
Methyl H (Methoxy/Ethyl): Constrained with torsion allowed (AFIX 137) to find the best H-bonding orientation.
-
-
Part 4: Structural Analysis & Logic Flow
The following diagram illustrates the logical pathway from raw diffraction data to the final structural model, highlighting critical decision points for this specific molecule type.
Figure 1: Critical path for structural determination of piperidinyl-benzoate derivatives.
Expected Structural Features (Self-Validation)
To validate the model, ensure the solved structure exhibits these chemically necessary features:
-
Piperidine Conformation: The piperidine ring must adopt a chair conformation . The 4-methoxy group typically occupies the equatorial position to minimize 1,3-diaxial interactions.
-
N-C Bond Geometry: The bond between the piperidine nitrogen and the benzoate phenyl ring (
) should be shorter than a standard single bond (approx. 1.38–1.40 Å) due to resonance delocalization with the ester carbonyl. -
Ester Planarity: The
torsion angle should be near or (planar). -
Packing: Expect Centrosymmetric Dimers formed via
interactions or weak stacking between benzoate rings.
Part 5: Data Summary Table
| Property | Representative Value / Range (Analogous Structures) |
| Crystal System | Monoclinic or Triclinic |
| Space Group | |
| Unit Cell Volume ( | |
| Density ( | |
| R-Factor ( | Target |
| Goodness of Fit (GooF) | Target 1.00 - 1.05 |
References
-
Muthu, S., & Paulraj, E. (2013).[2] Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 112, 169-181.[2] Source:
-
Shafi, S. S., Rajesh, R., & Senthilkumar, S. (2021).[1] Synthesis and Biological Properties of New Piperidine Substituted Benzothiazole Derivatives. Asian Journal of Organic & Medicinal Chemistry, 6(3), 181-185.[1] Source:[1]
-
Ling, J., Kavuru, P., Wojtas, L., & Chadwick, K. (2016).[3] Crystal structure of ethyl 4-[(E)-(4-hydroxy-3-methoxybenzylidene)amino]benzoate: a p-hydroxy Schiff base.[3] Acta Crystallographica Section E: Crystallographic Communications, 72(7), 951–954. Source:
-
BenchChem Technical Support. (2025). A Comparative Guide to the X-ray Crystal Structures of Ethyl 4-(4-fluorophenyl)benzoate Derivatives. Source:
-
Yeong, K. Y., Chia, T. S., Quah, C. K., & Tan, S. C. (2018).[4] Synthesis and Crystal Structures of Ethyl 2-(4-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate Dihydrate. Journal of Chemical Crystallography, 48, 170–176.[4] Source:
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 4-(4-methoxypiperidin-1-yl)benzoate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of Ethyl 4-(4-methoxypiperidin-1-yl)benzoate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances associated with this synthesis. We provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols grounded in established chemical principles.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the synthesis, providing explanations for their causes and actionable solutions.
Question 1: My reaction has stalled with starting material still present, and I observe a black precipitate. What is happening and how can I fix it?
Answer: The formation of a black precipitate is a classic sign of palladium catalyst decomposition into elemental palladium black, which is catalytically inactive for this transformation.[1] This deactivation halts the catalytic cycle, leading to a stalled or incomplete reaction.
Common Causes:
-
Presence of Oxygen: Palladium(0) catalysts and their associated phosphine ligands are sensitive to oxidation. Inadequate degassing of the reaction mixture and failure to maintain an inert atmosphere (Nitrogen or Argon) are common culprits.[1]
-
Impurities in Reagents or Solvents: Water, peroxides in solvents like THF, or other oxidizing agents can damage the sensitive catalyst complex.[1] Ensure all solvents are anhydrous and freshly distilled or sourced from a reliable supplier.
-
Sub-optimal Ligand Choice: The phosphine ligand plays a crucial role in stabilizing the palladium center. A ligand that is not robust enough for the reaction conditions can lead to catalyst decomposition.
Solutions & Preventative Measures:
-
Rigorous Inert Atmosphere Technique:
-
Degas the solvent thoroughly before use by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes or by using several freeze-pump-thaw cycles.
-
Assemble the reaction glassware under a positive pressure of inert gas.
-
-
Use High-Purity Reagents:
-
Use anhydrous solvents, preferably from a solvent purification system or a freshly opened sealed bottle.
-
Ensure starting materials are pure and free from contaminants that could act as catalyst poisons.
-
-
Re-evaluate Ligand Choice: For challenging couplings, consider using more robust, sterically hindered biaryl phosphine ligands like XPhos or BrettPhos, which are known to form highly stable and active catalytic complexes.[2][3]
Question 2: My primary side-product is highly polar and appears to be a carboxylic acid by LC-MS. What is it and how do I prevent its formation?
Answer: You are likely observing the hydrolysis of the ethyl ester functionality, a side-reaction known as saponification. This results in the formation of the corresponding carboxylate salt (sodium or potassium 4-(4-methoxypiperidin-1-yl)benzoate), which upon acidic workup yields the carboxylic acid.[4][5]
Cause: This side reaction is promoted by the use of strong alkoxide bases, such as sodium t-butoxide (NaOt-Bu), in the presence of the ester.[6] The hydroxide ions, either present as an impurity in the base or formed in situ from trace water, can readily attack the electrophilic carbonyl carbon of the ester.[4][7]
Solutions:
-
Select a Milder, Non-Nucleophilic Base: The most effective solution is to switch to a base that is incompatible with ester functionalities. Milder inorganic bases are recommended for this substrate.[6]
-
Cesium Carbonate (Cs₂CO₃)
-
Potassium Phosphate (K₃PO₄)
-
-
Ensure Anhydrous Conditions: Meticulously dry all reagents, solvents, and glassware to minimize the presence of water, which can initiate the hydrolysis process.
| Base | Compatibility with Esters | Typical Use Case |
| Sodium t-butoxide (NaOt-Bu) | Poor [6] | General Buchwald-Hartwig aminations |
| Sodium Hydroxide (NaOH) | Very Poor [4][5] | Primarily for intentional ester hydrolysis |
| Cesium Carbonate (Cs₂CO₃) | Excellent [6][8] | Couplings with base-sensitive functional groups |
| Potassium Phosphate (K₃PO₄) | Excellent [6] | Couplings with base-sensitive functional groups |
Question 3: I am observing a significant amount of a non-polar byproduct identified as ethyl benzoate. What is this side reaction?
Answer: This side-product is the result of hydrodehalogenation , an unproductive pathway where the halogen atom on your starting material (e.g., ethyl 4-bromobenzoate) is replaced by a hydrogen atom.[1]
Cause: This reaction can compete with the desired C-N bond formation. It often occurs via a β-hydride elimination from a palladium-amide intermediate, although the exact mechanism can be complex and dependent on the reaction conditions.[2] The presence of a hydrogen source, which can be trace water or certain solvents, can facilitate this process.[1]
Solutions:
-
Optimize the Ligand: The choice of phosphine ligand can significantly influence the selectivity between the desired reductive elimination and the undesired hydrodehalogenation.[1] Experimenting with different ligands (e.g., moving from a general ligand like BINAP to a more specialized one like XPhos) can often minimize this side reaction.
-
Strict Anhydrous Conditions: Ensure all components of the reaction are free from water and other protic impurities.
-
Choice of Base: The nature of the base can also influence this pathway. Using a hindered base can sometimes suppress hydrodehalogenation.
Frequently Asked Questions (FAQs)
Question 1: What is the most common and reliable method for synthesizing this compound?
Answer: The most prevalent and versatile method is the Buchwald-Hartwig amination .[2] This palladium-catalyzed cross-coupling reaction directly forms the C-N bond between an aryl halide (or triflate) and an amine.[9][10] The typical coupling partners would be Ethyl 4-bromobenzoate and 4-methoxypiperidine .
An alternative route is Nucleophilic Aromatic Substitution (SNAr) , which is viable if the starting material is highly activated, such as Ethyl 4-fluorobenzoate .[11][12] The SNAr reaction is favored by strong electron-withdrawing groups on the aromatic ring and proceeds through a negatively charged intermediate called a Meisenheimer complex.[13][14]
| Method | Starting Aryl Halide | Key Features |
| Buchwald-Hartwig Amination | Ethyl 4-bromo benzoate, Ethyl 4-iodo benzoate, or Ethyl 4-chloro benzoate | Broad substrate scope, requires a palladium catalyst and a phosphine ligand.[2] |
| Nucleophilic Aromatic Substitution (SNAr) | Ethyl 4-fluoro benzoate[11] | Does not require a metal catalyst but needs an activated aryl ring and often higher temperatures. Reactivity is F > Cl > Br > I.[12][14] |
Question 2: How do I effectively purify the final product and remove residual palladium?
Answer: A multi-step purification strategy is recommended to achieve high purity and remove trace metal contaminants.
-
Initial Workup: After the reaction is complete, cool the mixture and dilute it with a suitable solvent like ethyl acetate. Filter the mixture through a pad of Celite® to remove the bulk of the palladium catalyst and inorganic salts.[8]
-
Acid-Base Extraction: Since the product is a tertiary amine, it is basic. This property can be exploited for purification.[15]
-
Dissolve the crude material in a non-polar organic solvent (e.g., ethyl acetate or dichloromethane).
-
Extract with an aqueous acid solution (e.g., 1 M HCl). The basic product will be protonated and move into the aqueous layer, leaving non-basic impurities behind.[15]
-
Separate the layers, cool the aqueous layer in an ice bath, and carefully basify it (e.g., with 1 M NaOH or Na₂CO₃) to a pH > 10.
-
Extract the now deprotonated (free base) product back into an organic solvent.[15]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
-
Chromatography: For the highest purity, flash column chromatography on silica gel is typically the final step.
-
Palladium Scavenging: Standard purification may not remove all trace palladium, which can be detrimental in pharmaceutical applications.[16][17] If ultra-low palladium levels are required, consider stirring the product solution with a metal scavenger resin or performing a final recrystallization.
Protocols & Visualizations
Diagram: Buchwald-Hartwig Catalytic Cycle
This diagram illustrates the key steps in the palladium-catalyzed formation of the C-N bond.[9][10]
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Diagram: Ester Hydrolysis (Saponification) Side Reaction
This diagram shows the mechanism for the base-promoted hydrolysis of the ethyl ester group, a common side reaction.[4][7]
Caption: Mechanism of the undesired saponification side reaction.
Protocol 1: Buchwald-Hartwig Amination Method
This protocol is a general guideline and may require optimization.
Materials:
-
Ethyl 4-bromobenzoate (1.0 eq)
-
4-methoxypiperidine (1.2 eq)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.01 eq)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.03 eq)
-
Cesium Carbonate (Cs₂CO₃) (1.5 eq)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried reaction vessel, add Ethyl 4-bromobenzoate, Cs₂CO₃, and XPhos.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add Pd₂(dba)₃ to the vessel under the inert atmosphere.
-
Add anhydrous toluene via syringe, followed by 4-methoxypiperidine.
-
Seal the vessel and heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours.[9]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure.
-
Proceed with the purification protocol as described in FAQ 2.
References
-
J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. [Link]
-
LibreTexts. (2020, May 30). 22.6: Ester Chemistry. [Link]
-
Norrby, P. O., et al. (2014, December 19). Role of the base in Buchwald-Hartwig amination. PubMed. [Link]
-
Norrby, P. O., et al. (2014, October 23). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]
-
Norrby, P. O., et al. (2014). The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
SSERC. Hydrolysis of ethyl benzoate – Teacher's guide. [Link]
-
IOSR Journal. (2020, November 19). Hydrolysis of Ethyl Benzoate in Nitrogenous and Non-Nitrogenous Media. [Link]
-
Quora. (2025, March 15). In the alkaline hydrolysis of ethyl benzoate, it produces benzoic acid as its end product. What is the reaction pathway?[Link]
-
Vaia. Problem 4 What product forms when ethyl benzoate is treated with NaOH?[Link]
-
Chemical Synthesis Database. (2025, May 20). ethyl 4-(4-oxo-1-piperidinyl)benzoate. [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
-
National Center for Biotechnology Information. (2022, January 20). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. [Link]
-
ACS Publications. (2022, May 30). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. [Link]
-
Digital WPI. Palladium Catalyzed Non-directed Aromatic C-H Aminations. [Link]
-
National Center for Biotechnology Information. Methyl 4-(piperidin-1-ylcarbonyl)benzoate. [Link]
-
ResearchGate. (2021, December 2). Identifying palladium culprits in amine catalysis. [Link]
-
Organic Synthesis. Buchwald-Hartwig Coupling. [Link]
-
PrepChem.com. Synthesis of Ethyl 4-[1-(4-chlorophenacyl)-piperazin-4-yl]-benzoate. [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
SpringerLink. (2018, May 4). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
-
PubChem. Ethyl 4-(4-methylpiperazin-1-YL)benzoate. [Link]
-
Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. [Link]
-
Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. [Link]
-
Studylib. REPORT Lab work: ETHYL BENZOATE. [Link]
-
University of Babylon. Preparation of Methyl Benzoate. [Link]
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- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Ensuring the Stability of Ethyl 4-(4-methoxypiperidin-1-yl)benzoate in Solution
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with Ethyl 4-(4-methoxypiperidin-1-yl)benzoate. This resource is designed to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to help you maintain the integrity of this compound in your experimental solutions.
Introduction
This compound is a molecule of interest in pharmaceutical research, featuring an ethyl ester and a substituted piperidine moiety. The stability of this compound in solution is paramount for obtaining accurate and reproducible experimental results. This guide will delve into the potential degradation pathways and provide actionable strategies to mitigate them.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is showing a new peak in the HPLC analysis that I suspect is a degradant. What is the most likely cause?
A1: The most common degradation pathway for this compound is the hydrolysis of the ethyl ester bond, especially if your solvent contains water and is at a non-neutral pH. This would result in the formation of 4-(4-methoxypiperidin-1-yl)benzoic acid and ethanol.
Q2: I've noticed a slight yellowing of my stock solution over time, even when stored in the dark. What could be causing this?
A2: The discoloration of solutions containing piperidine moieties can be due to oxidation.[1] Even in the absence of light, dissolved oxygen can lead to the formation of colored impurities. It is advisable to use degassed solvents and consider storage under an inert atmosphere for long-term stability.
Q3: Can I heat my solution to aid in dissolving the compound?
A3: While gentle heating can be used, prolonged exposure to high temperatures can accelerate degradation, particularly hydrolysis. If heating is necessary, it should be done for the shortest possible time and at the lowest effective temperature. We recommend preparing a more concentrated stock in a suitable organic solvent and then diluting it into your aqueous medium.
Q4: What are the ideal storage conditions for a stock solution of this compound?
A4: For optimal stability, stock solutions should be stored at low temperatures (2-8°C or -20°C for long-term storage) in tightly sealed, opaque containers to protect from light.[2][3][4] If the solvent is organic (e.g., DMSO), ensure it is anhydrous to prevent hydrolysis.[5] For aqueous solutions, use buffers to maintain a neutral pH.
Troubleshooting Guide: Common Degradation Issues
This section provides a more detailed approach to identifying and resolving common degradation problems encountered during experiments.
| Observed Issue | Potential Cause | Recommended Solution & Explanation |
| Appearance of a more polar peak in RP-HPLC | Ester Hydrolysis: The ethyl ester has been cleaved to form the corresponding carboxylic acid, which is more polar and thus has a shorter retention time on a reverse-phase column. This is accelerated by acidic or basic conditions in the presence of water.[6] | Control pH: Maintain the solution pH as close to neutral (pH 6-8) as possible using a suitable buffer system.[7] Minimize Water Content: For organic stock solutions, use anhydrous solvents.[8] During aqueous workups, use cold solutions and minimize contact time.[9] Low Temperature: Store solutions at reduced temperatures (2-8°C) to decrease the rate of hydrolysis.[2] |
| Solution turns yellow or brown | Oxidation of the Piperidine Ring: The tertiary amine of the piperidine ring can be susceptible to oxidation, leading to the formation of colored byproducts.[1] This can be initiated by light or the presence of oxidizing agents. | Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil.[3][4] Use Degassed Solvents: To remove dissolved oxygen, sparge your solvents with an inert gas like nitrogen or argon before preparing your solution. Consider Antioxidants: If compatible with your experimental system, the addition of a small amount of an antioxidant may be beneficial. |
| Multiple new, small peaks in the chromatogram after light exposure | Photodegradation: Aromatic esters and N-aryl piperidines can be susceptible to degradation upon exposure to UV or even ambient light. This can lead to a complex mixture of degradation products.[10][11] | Work in Low-Light Conditions: Prepare and handle solutions in a dimly lit environment. Use UV-Protective Containers: Amber glass vials are essential for storing photosensitive compounds.[3] |
| Inconsistent results between experiments | Progressive Degradation of Stock Solution: If stock solutions are not stored properly, the concentration of the active compound can decrease over time, leading to variability in experimental outcomes. | Aliquot Stock Solutions: Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles and contamination.[12] Prepare Fresh Solutions: For highly sensitive experiments, it is best to prepare fresh solutions daily. Regularly Check Purity: Periodically analyze your stock solution by HPLC to ensure its integrity. |
Understanding the Degradation Pathways
A foundational understanding of the potential chemical transformations of this compound is crucial for preventing its degradation.
Ester Hydrolysis
The ester functional group is the most likely site of degradation. This reaction can be catalyzed by both acids and bases.[6]
-
Acid-Catalyzed Hydrolysis: In the presence of an acid and water, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[6]
-
Base-Promoted Hydrolysis (Saponification): Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon. This reaction is irreversible as the resulting carboxylic acid is deprotonated to form a carboxylate salt.[6]
Caption: Primary degradation pathway via ester hydrolysis.
Oxidation of the Piperidine Moiety
The nitrogen atom and the adjacent carbon atoms (α-positions) of the piperidine ring are susceptible to oxidation.[13] This can be initiated by atmospheric oxygen, light, or residual oxidizing agents. The reaction can proceed through radical mechanisms, leading to a variety of products, including N-oxides, hydroxylamines, or even ring-opening products.[11] Electron-donating groups on the N-aryl substituent can stabilize radical cations, potentially influencing the oxidation pathway.[5][14]
Caption: Potential oxidative degradation of the piperidine ring.
Experimental Protocols
To proactively assess the stability of your compound and develop a stability-indicating analytical method, a forced degradation study is recommended.[15][16]
Protocol 1: Forced Degradation Study
Objective: To generate potential degradation products of this compound under various stress conditions. An appropriate level of degradation is generally considered to be in the range of 5-20%.[1][17]
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV or PDA detector
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Dissolve a portion in methanol for analysis.
-
Photolytic Degradation: Expose a solution of the compound (e.g., 100 µg/mL in methanol) to a photostability chamber.
-
Sample Analysis: At appropriate time points, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
Caption: Workflow for a forced degradation study.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To establish an HPLC method capable of separating the intact this compound from all its potential degradation products.
Starting HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a shallow gradient (e.g., 5% B to 95% B over 30 minutes) to screen for all potential degradants.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Scan with a PDA detector to determine the optimal wavelength for all peaks. A starting point could be the λmax of the parent compound.
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Method Development and Validation:
-
Inject the stressed samples from the forced degradation study.
-
Optimize the gradient, mobile phase composition, and other parameters to achieve baseline separation of the parent peak and all degradation product peaks.
-
Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[18][19]
-
Peak purity analysis of the parent peak in the stressed samples should be performed to ensure no co-elution of degradants.[20]
Synthesis of a Key Reference Standard: 4-(4-methoxypiperidin-1-yl)benzoic Acid
To confirm the identity of the primary hydrolysis product, it is highly recommended to synthesize an authentic reference standard.
Proposed Synthetic Route: This can be achieved via hydrolysis of the starting ester.
-
Reaction: Dissolve this compound in a mixture of ethanol and an aqueous solution of a base (e.g., NaOH or KOH).
-
Heating: Heat the mixture to reflux and monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Workup: Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidification: Dissolve the residue in water and acidify with a dilute acid (e.g., 1 M HCl) to a pH of approximately 3-4.
-
Isolation: The carboxylic acid product should precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Characterization: Confirm the identity and purity of the synthesized 4-(4-methoxypiperidin-1-yl)benzoic acid using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Conclusion
The stability of this compound in solution is critical for the integrity of research and development activities. By understanding the primary degradation pathways—ester hydrolysis and piperidine oxidation—and implementing the preventative measures outlined in this guide, researchers can significantly enhance the reliability and reproducibility of their experiments. Proactive stability assessment through forced degradation studies is a cornerstone of good scientific practice and is essential for the development of robust analytical methods.
References
-
Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. (2024, March 8). Retrieved from [Link]
-
A practical guide to forced degradation and stability studies for drug substances. Onyx scientific. Retrieved from [Link]
-
Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. EPA NEPAL. Retrieved from [Link]
-
Triazines and related products. Part 20. Oxidation of 1-(arylazo)-piperidines with potassium permanganate. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
-
Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. PMC. Retrieved from [Link]
-
HPLC Troubleshooting Guide. HALO. Retrieved from [Link]
-
Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Retrieved from [Link]
-
Solvent effect and kinetics on ethyl benzoate in aqueous solvent system. International Journal of Chemical Science. Retrieved from [Link]
-
Ester Chemistry. Chemistry LibreTexts. Retrieved from [Link]
-
HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS. Retrieved from [Link]
-
Storing Reconstitution Solutions Safely: Powerful Guide. Universal-Solvent.com. Retrieved from [Link]
-
Any advice about the stability of ester and carbamate containing compounds? ResearchGate. Retrieved from [Link]
-
What are stabilizers for amides, imides and amines for their long time storage? ResearchGate. Retrieved from [Link]
-
Technical Considerations for Use of Oligonucleotide Solution API. PMC. Retrieved from [Link]
-
Study of the Electrochemical Behavior of N-Substituted-4-Piperidones Curcumin Analogs: A Combined Experimental and Theoretical Approach. MDPI. Retrieved from [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. American Pharmaceutical Review. Retrieved from [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Rondaxe. Retrieved from [Link]
-
What are the storage stability of Piperidine Series compounds over time? - Blog. Retrieved from [Link]
-
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]
-
Photolytic Degradation and Its Prevention. Pharmaguideline. Retrieved from [Link]
-
Kinetics of Alkaline Hydrolysis of Synthetic Organic Esters. ChemRxiv. Retrieved from [Link]
-
A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]
-
Stability Indicating Reverse Phase HPLC Method for Estimation of Rifampicin and Piperine in Pharmaceutical Dosage Form. PubMed. Retrieved from [Link]
-
Identification of photodegradation products of nilvadipine using GC-MS. PubMed. Retrieved from [Link]
-
How is 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride synthesized? - FAQ. Retrieved from [Link]
-
Flow chart for performing photolytic degradation. ResearchGate. Retrieved from [Link]
-
stability-indicating-hplc-method Research Articles. R Discovery. Retrieved from [Link]
-
A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib. ResearchGate. Retrieved from [Link]
-
Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. PMC. Retrieved from [Link]
-
Methyl 4-(piperidin-1-ylcarbonyl)benzoate. PMC. Retrieved from [Link]
-
Proper Storage Conditions for Your APIs. GMP Trends. Retrieved from [Link]
-
Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. PMC. Retrieved from [Link]
-
O-Aryl carbamates of 2-substituted piperidines: anionic Fries rearrangement and kinetic resolution by lithiation. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Corrigendum to Solvent-dependent oxidative coupling of 1-aryl-1,3-dicarbonyls and styrene. Tetrahedron Letters. Retrieved from [Link]
-
Reaction Rate of the Alkaline Hydrolysis of Ethyl Acetate. J-STAGE. Retrieved from [Link]
-
separation and identification of forced degradation products of lofexidine by using lc-ms/ms. Retrieved from [Link]
-
A new method for the synthesis of 4-aminobenzoic acid – an intermediate for the production of procaine. IOP Conference Series: Earth and Environmental Science. Retrieved from [Link]
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Technical Support Center: Synthesis of Ethyl Benzoate Derivatives
Welcome to the technical support center for the synthesis of ethyl benzoate and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during synthesis. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying principles to empower your experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address some of the most common issues encountered during the synthesis of ethyl benzoate derivatives, particularly via Fischer esterification.
FAQ 1: My Fischer esterification of benzoic acid is giving a very low yield. What are the likely causes and how can I improve it?
Answer:
Low yields in Fischer esterification are a frequent problem, often stemming from the reversible nature of the reaction.[1][2][3] To achieve a high yield, the equilibrium must be shifted towards the product side.[2][3][4][5][6]
Underlying Causes & Solutions:
-
Incomplete Reaction/Equilibrium Issues: The reaction between a carboxylic acid and an alcohol to form an ester and water is a classic equilibrium process.[1][2][7] To drive the reaction forward, you can either use a large excess of one reactant (usually the less expensive alcohol) or remove water as it forms.[1][2][3] A four-fold molar excess of the alcohol can increase the ester yield to approximately 95%.[3]
-
Insufficient Catalyst: A strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid, is crucial for protonating the carbonyl oxygen of the benzoic acid, making it more susceptible to nucleophilic attack by the alcohol.[1][7][8][9] Ensure you are using a sufficient amount of a fresh, potent catalyst.
-
Reaction Time and Temperature: The reaction may be too slow at lower temperatures.[10] Refluxing the mixture is a common practice to increase the reaction rate.[1][11] However, excessively high temperatures can lead to side reactions. Monitoring the reaction progress using Thin Layer Chromatography (TLC) can help determine the optimal reaction time.[8]
-
Presence of Water: Any water present at the start of the reaction or introduced through wet reagents or solvents will inhibit the reaction from reaching completion.[12]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in Fischer esterification.
FAQ 2: I am observing significant hydrolysis of my ethyl benzoate product during workup. How can I prevent this?
Answer:
Ester hydrolysis is the reverse of esterification and can significantly reduce your isolated yield.[13][14][15] It is particularly problematic during aqueous workup procedures.
Underlying Causes & Solutions:
-
Acid-Catalyzed Hydrolysis: If the acidic catalyst is not properly neutralized during workup, it will continue to catalyze the hydrolysis of the ester back to the carboxylic acid and alcohol in the presence of water.[7]
-
Base-Catalyzed Hydrolysis (Saponification): Washing the organic layer with a strong base (like NaOH) to remove unreacted benzoic acid can lead to saponification, forming the sodium salt of the carboxylic acid and ethanol.[8][16] While this is a method for intentional hydrolysis, accidental saponification during workup is a common pitfall.[13][14][15][16]
Preventative Measures:
-
Neutralization with a Mild Base: After the reaction, it is crucial to neutralize the acid catalyst. Use a saturated solution of a mild base like sodium bicarbonate (NaHCO₃) for washing the organic layer.[11][17] This will neutralize the strong acid catalyst and any unreacted benzoic acid. Be cautious, as this will produce CO₂ gas, so vent the separatory funnel frequently.[1]
-
Minimize Contact Time with Aqueous Layers: Perform the aqueous washes efficiently to reduce the time the ester is in contact with water.
-
Brine Wash: After the bicarbonate wash, a final wash with a saturated sodium chloride solution (brine) helps to remove residual water from the organic layer.[17]
-
Thorough Drying: Before removing the solvent, ensure the organic layer is thoroughly dried with an anhydrous drying agent like sodium sulfate or magnesium sulfate.[11][17]
FAQ 3: I am struggling to purify my ethyl benzoate derivative. What are the common impurities and the best purification strategies?
Answer:
Purification can be challenging due to the presence of unreacted starting materials and byproducts.
Common Impurities:
-
Unreacted Benzoic Acid and Ethanol: These are the most common impurities if the reaction has not gone to completion.[18]
-
Water: A primary byproduct of the esterification reaction.[18]
-
Catalyst Residues: Traces of the acid catalyst (e.g., sulfuric acid) may remain.[18]
-
Side-Products: Depending on the specific derivatives and reaction conditions, other byproducts may form.
Purification Strategies:
-
Extraction and Washing: A standard liquid-liquid extraction is the first step.[11]
-
Drying: Dry the organic layer over an anhydrous salt like Na₂SO₄ or MgSO₄.[11][17]
-
Distillation: For liquid ethyl benzoate derivatives, vacuum distillation is an effective method for purification, especially for removing less volatile impurities.[8]
Purity Analysis: The purity of the final product can be assessed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Performance Liquid Chromatography (HPLC).[12][19]
FAQ 4: Are there alternative methods for synthesizing ethyl benzoate derivatives, especially for sterically hindered substrates?
Answer:
Yes, Fischer esterification can be inefficient for sterically hindered benzoic acids or alcohols.[20][21] In such cases, alternative methods are more suitable.
Alternative Synthetic Routes:
-
Acyl Chloride Formation followed by Esterification: A robust two-step method involves converting the benzoic acid to its more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with the alcohol, even if sterically hindered, to form the ester. This reaction is generally irreversible.
-
N-Heterocyclic Carbene (NHC) Catalyzed Oxidative Esterification: This method can be effective for sterically demanding aldehydes, coupling them with alcohols.[22]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly shorten reaction times and in some cases improve yields compared to conventional heating.[10][23]
Method Selection Guide:
Caption: Decision guide for selecting a synthesis method based on steric hindrance.
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl Benzoate via Fischer Esterification with a Dean-Stark Trap
This protocol is designed to maximize yield by continuously removing the water byproduct.
Materials:
-
Benzoic acid
-
Ethanol (absolute)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Toluene
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, combine benzoic acid, a 4-fold molar excess of ethanol, and a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the benzoic acid weight).[3][11] Add toluene as the azeotropic solvent.
-
Azeotropic Reflux: Assemble the Dean-Stark apparatus and reflux condenser.[17] Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap. As the azeotrope condenses and cools, the denser water will separate and collect at the bottom of the trap, while the toluene will overflow back into the reaction flask.[4][5]
-
Monitoring the Reaction: Continue the reflux until no more water collects in the trap, indicating the reaction is complete.[17] This can also be monitored by TLC.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated NaHCO₃ solution (vent frequently!), and brine.[17]
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the toluene and any remaining ethanol by rotary evaporation.
-
Purify the crude ethyl benzoate by vacuum distillation.[8]
-
Quantitative Data Comparison:
| Method | Typical Yield | Reaction Time | Key Advantage |
| Standard Reflux | ~67% (with 1:1 reactants)[3] | 1.5 - 3 hours[9][11] | Simplicity |
| Excess Alcohol (4x) | ~95% (theoretical)[3] | 1 - 2 hours | Improved Yield |
| Dean-Stark Trap | >95% | 2 - 4 hours | Drives reaction to completion |
| Microwave-Assisted | 80.1% (with specific catalyst)[10] | ~1.5 hours[10] | Rapid Synthesis |
References
-
Dean-Stark Trap: Principle, Use in Chemical Reactions . (2017, February 22). JoVE. [Link]
-
Dean–Stark apparatus . Wikipedia. [Link]
-
Optimization of ethyl oleate from oleic acid and ethanol with Dean-Stark trap technology by response surface methodology . (2024). E3S Web of Conferences, 503, 04004. [Link]
-
N‐Heterocyclic Carbene/Carboxylic Acid Co‐Catalysis Enables Oxidative Esterification of Demanding Aldehydes/Enals, at Low Catalyst Loading . (2021). Angewandte Chemie International Edition, 60(36), 19631–19637. [Link]
-
Hydrolysis of ethyl benzoate – Teacher's guide . SSERC. [Link]
-
What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale? . Quora. [Link]
-
Synthesis of Ethyl Benzoate by Ozonolysis of Styrene in the Presence of Ethanol . (2017). Russian Journal of General Chemistry, 87(1), 127-130. [Link]
-
Synthesis of Ester . Scribd. [Link]
-
A New Method for the Esterification of Certain Sterically Hindered Acids . (1941). Journal of the American Chemical Society, 63(9), 2432–2434. [Link]
-
Chemistry Lab: Base Hydrolysis Experiment . Scribd. [Link]
-
The Hydrolysis of Ethyl Benzoate . (2021, January 22). YouTube. [Link]
-
Hydrolysis of ethyl benzoate . SSERC. [Link]
-
A New Method for the Esterification of Certain Sterically Hindered Acids . (1941). Journal of the American Chemical Society, 63(9), 2432-2434. [Link]
-
REPORT Lab work: ETHYL BENZOATE Student: Dike Moses Ekene . Scribd. [Link]
-
THE CATALYTIC SYNTHESIS OF ETHYL BENZOATE WITH EXPANDABLE GRAPHITE AS CATALYST UNDER THE CONDITION OF MICROWAVE HEATING . (2014). International Journal of ChemTech Research, 6(1), 1-6. [Link]
-
Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation . (2025, April 1). Patsnap Eureka. [Link]
- A kind of preparation method of ethyl benzoate. (2019).
-
Fischer Esterification Example Mechanism, Synthesis of Ethylbenzoate | Organic Chemistry . (2019, August 15). YouTube. [Link]
-
Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid . (2020, February 15). International Journal of Scientific & Technology Research, 9(2), 659-663. [Link]
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions . (2022, November 16). Master Organic Chemistry. [Link]
-
FISCHER ESTERIFICATION OF BENZOIC ACID . (2002, March 11). Studylib. [Link]
-
Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media . (2025, August 7). ResearchGate. [Link]
-
Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition . (2014). ResearchGate. [Link]
-
esterification of benzoic acid to methyl benzoate . University of Massachusetts. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. studylib.net [studylib.net]
- 4. Video: Dean-Stark Trap: Principle, Use in Chemical Reactions [jove.com]
- 5. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 6. personal.tcu.edu [personal.tcu.edu]
- 7. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 8. quora.com [quora.com]
- 9. chem.uoi.gr [chem.uoi.gr]
- 10. cibtech.org [cibtech.org]
- 11. scribd.com [scribd.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. sserc.org.uk [sserc.org.uk]
- 14. m.youtube.com [m.youtube.com]
- 15. SSERC | Hydrolysis of ethyl benzoate [sserc.org.uk]
- 16. scribd.com [scribd.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Ethyl benzoate | 93-89-0 | Benchchem [benchchem.com]
- 19. e3s-conferences.org [e3s-conferences.org]
- 20. electronicsandbooks.com [electronicsandbooks.com]
- 21. researchgate.net [researchgate.net]
- 22. N‐Heterocyclic Carbene/Carboxylic Acid Co‐Catalysis Enables Oxidative Esterification of Demanding Aldehydes/Enals, at Low Catalyst Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Types of Organic Reactions- Esterification Using a Dean-Stark Trap – UW-Madison Demonstration Lab – UW–Madison [demolab.chem.wisc.edu]
Validation & Comparative
Biological Activity of Ethyl 4-(4-methoxypiperidin-1-yl)benzoate vs. Analogs
The following technical guide provides an in-depth comparative analysis of Ethyl 4-(4-methoxypiperidin-1-yl)benzoate , positioning it within the landscape of medicinal chemistry as a lipophilic analog of classical local anesthetics and a versatile N-aryl piperidine scaffold.
Executive Summary
This compound (CAS: 2034586-82-6) represents a critical structural evolution of the 4-aminobenzoate class of pharmacophores. While structurally derived from the local anesthetic Benzocaine , the incorporation of a 4-methoxypiperidine moiety at the para-position significantly alters its physicochemical profile, specifically its lipophilicity (LogP) and steric bulk.
This guide analyzes its biological activity as a Voltage-Gated Sodium Channel (Na
-
Benzocaine: The parent primary amine scaffold.
-
Tetracaine: A lipophilic secondary amine analog.
-
Iptacopan Intermediates: Structurally similar C-aryl piperidines (for differentiation).
Chemical Profile & Structural Context[1][2][3][4][5][6][7][8][9][10][11]
The compound belongs to the N-aryl piperidine benzoate class. Its activity is governed by the "Lipophilic Tail – Intermediate Chain – Hydrophilic Head" pharmacophore, though in this reverse-ester design, the "head" is the amine-substituted phenyl ring.
Structural Comparison Table
| Feature | Target Compound | Benzocaine | Tetracaine | Iptacopan Int. (Ref) |
| Structure | This compound | Ethyl 4-aminobenzoate | 2-(Dimethylamino)ethyl 4-(butylamino)benzoate | Methyl 4-(4-ethoxypiperidin-2-yl)benzoate |
| N-Substituent | 4-Methoxypiperidine (Tertiary, Cyclic) | -NH₂ (Primary) | -NH-Butyl (Secondary) | Piperidine C2-linked (Not N-linked) |
| Lipophilicity (cLogP) | ~3.8 (High) | 1.9 (Low) | 3.6 (High) | ~2.5 |
| Primary Target | Na | Na | Na | Factor B (Complement) |
| Key Property | Rigidified N-terminus | Rapid Onset / Low Potency | High Potency / Long Duration | Specific Protein-Protein Interaction |
Critical Distinction: Unlike Iptacopan intermediates which feature a C-C bond between the piperidine and phenyl ring, the target compound features a C-N bond (N-aryl), imparting different electronic properties to the benzoate system (stronger electron donation into the ring).
Comparative Biological Activity[6][11]
A. Voltage-Gated Sodium Channel (Na ) Inhibition
The primary biological activity of benzoate esters is the blockade of Na
-
Mechanism: The uncharged form diffuses through the neural membrane; the charged form (protonated amine) binds to the intracellular side of the channel.
-
Target Compound Performance:
-
Potency: Predicted to be higher than Benzocaine but lower than Tetracaine. The bulky piperidine ring increases lipophilicity, facilitating membrane penetration, but may sterically hinder deep pore binding compared to the flexible butyl chain of Tetracaine.
-
Kinetics: Slower onset due to higher molecular weight (MW ~263 Da) compared to Benzocaine (MW 165 Da).
-
B. GPCR Off-Target Activity (SAR Context)
The N-aryl piperidine motif is a "privileged structure" in GPCR medicinal chemistry.
-
Muscarinic Antagonism (M1/M4): Analogs with N-aryl piperidines often show affinity for muscarinic receptors. The 4-methoxy group provides a hydrogen bond acceptor capability similar to potent M1 antagonists.
-
Histamine H3 Agonism: As noted in SAR studies (Ishikawa et al., Bioorg.[1] Med. Chem.), rigidifying the amine tail into a piperidine ring often improves selectivity for H3/H4 receptors over other aminergic targets.
Experimental Protocols
To validate the biological activity of this compound, the following standardized protocols are recommended.
Protocol 1: Synthesis via S Ar (Nucleophilic Aromatic Substitution)
Use this protocol to generate the compound for testing.
-
Reagents: Ethyl 4-fluorobenzoate (1.0 eq), 4-methoxypiperidine (1.2 eq), K₂CO₃ (2.0 eq).
-
Solvent: DMSO or DMF (anhydrous).
-
Procedure:
-
Dissolve Ethyl 4-fluorobenzoate in DMSO.
-
Add K₂CO₃ and 4-methoxypiperidine.
-
Heat to 100°C for 12-16 hours (Monitor via TLC/LC-MS).
-
Workup: Dilute with water, extract with EtOAc, wash with brine.
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
-
-
Validation: confirm structure via ¹H NMR (look for piperidine protons at 3.0-4.0 ppm and ethyl ester signals).
Protocol 2: Whole-Cell Patch Clamp (Na 1.7 Inhibition)
Gold standard for quantifying local anesthetic potency.
-
Cell Line: HEK293 stably expressing human Na
1.7. -
Solutions:
-
Extracellular: 140 mM NaCl, 3 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, 10 mM HEPES (pH 7.4).
-
Intracellular (Pipette): 140 mM CsF, 10 mM NaCl, 10 mM HEPES, 10 mM EGTA (pH 7.2).
-
-
Workflow:
-
Establish Giga-ohm seal and break-in (whole-cell configuration).
-
Hold potential at -100 mV .
-
Apply a depolarizing pulse to 0 mV for 20 ms to elicit Na⁺ current.
-
Perfuse Target Compound (0.1 µM – 100 µM) for 5 minutes.
-
Measure peak current reduction.
-
-
Data Analysis: Fit concentration-response curve to the Hill equation to determine IC₅₀ .
Visualizations & Pathways
Figure 1: Structure-Activity Relationship (SAR) Logic
This diagram illustrates how the target compound bridges the gap between simple anesthetics and complex GPCR ligands.
Caption: SAR evolution from Benzocaine to the Target Compound, highlighting increased lipophilicity and structural rigidity.
Figure 2: Experimental Workflow for Activity Validation
A self-validating workflow to confirm Na
Caption: Integrated workflow for synthesizing and validating the biological activity of the target compound.
References
-
Ishikawa, M., et al. (2010).[1] "Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor." Bioorganic & Medicinal Chemistry.
-
BenchChem. (2025).[2] "The Structure-Activity Relationship of 4-Aryl-4-Hydroxypiperidines: An In-Depth Technical Guide."
-
Novartis AG. (2024).[3][4] "A Practical Method for Synthesizing Iptacopan" (Discussing piperidine benzoate intermediates). ResearchGate.[5]
-
PubChem. "Ethyl 4-(4-methylpiperazin-1-yl)benzoate (Analog Data)."
-
TargetMol. "Ethyl Benzoate Biological Activity."
Sources
- 1. Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A Practical Method for Synthesizing Iptacopan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Comparative Guide: Synthesis of Ethyl 4-(4-methoxypiperidin-1-yl)benzoate
Executive Summary
Ethyl 4-(4-methoxypiperidin-1-yl)benzoate is a critical pharmaceutical intermediate, often utilized in the construction of GPCR ligands, kinase inhibitors, and anticoagulants. Its structure combines an ethyl benzoate core with a 4-methoxypiperidine moiety attached at the para-position.[1]
The synthesis of this molecule primarily hinges on the formation of the C–N bond between the aromatic ring and the piperidine nitrogen. This guide compares the three most effective methodologies:
-
Thermal Nucleophilic Aromatic Substitution (
): The cost-effective, metal-free industrial standard. -
Buchwald-Hartwig Amination: The high-yield, catalytic route for unreactive substrates.
-
Microwave-Assisted
: The rapid, high-throughput screening method.
Method Selection Matrix
| Feature | Method A: Thermal | Method B: Buchwald-Hartwig | Method C: Microwave |
| Primary Mechanism | Addition-Elimination (Meisenheimer) | Pd-Catalyzed Cross-Coupling | Accelerated |
| Key Substrate | Ethyl 4-fluoro benzoate | Ethyl 4-bromo benzoate | Ethyl 4-fluoro benzoate |
| Catalyst Cost | Low (None) | High (Pd/Ligand) | Low (None) |
| Reaction Time | 12–24 Hours | 4–12 Hours | 10–30 Minutes |
| Scalability | Excellent (kg scale) | Good (requires metal removal) | Poor (Batch size limited) |
| Green Metric | High (Avoids heavy metals) | Moderate (Solvent/Metal waste) | High (Energy efficient) |
Technical Deep Dive & Protocols
Method A: Thermal Nucleophilic Aromatic Substitution ( )
The "Green" Industrial Workhorse
This method relies on the electron-withdrawing nature of the ester group (
Reaction Scheme
Experimental Protocol
-
Reagents:
-
Ethyl 4-fluorobenzoate (1.0 equiv)
-
4-Methoxypiperidine (1.2 equiv)
-
Potassium Carbonate (
), anhydrous, -325 mesh (2.0 equiv) -
Solvent: DMF or DMSO (anhydrous)
-
-
Procedure:
-
Charge a reaction vessel with Ethyl 4-fluorobenzoate (e.g., 10 mmol) and anhydrous DMF (5 mL/mmol).
-
Add finely ground anhydrous
(20 mmol). -
Add 4-methoxypiperidine (12 mmol) dropwise.
-
Heat the mixture to 100–110°C under an inert atmosphere (
) for 16–24 hours. Note: Monitoring by HPLC/TLC is crucial to ensure complete conversion. -
Workup: Cool to room temperature. Pour the mixture into ice-cold water (10x volume). The product often precipitates as a solid.
-
Filter the solid, wash with water to remove DMF and salts.
-
Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexanes/EtOAc) if necessary.
-
-
Critical Insight: Avoid using strong hydroxide bases (NaOH, KOH) or alkoxides, as they will hydrolyze the ethyl ester to the carboxylic acid (saponification). Anhydrous carbonate bases are essential for chemoselectivity.
Method B: Buchwald-Hartwig Amination
The Precision Tool for Unreactive Substrates
When the starting material is Ethyl 4-bromobenzoate (cheaper and more common than the fluoro- derivative) or Ethyl 4-chlorobenzoate,
Reaction Scheme
Experimental Protocol
-
Reagents:
-
Ethyl 4-bromobenzoate (1.0 equiv)
-
4-Methoxypiperidine (1.2 equiv)
-
Catalyst:
(2–5 mol%) or -
Ligand: BINAP or XPhos (5–10 mol%)
-
Base: Cesium Carbonate (
) (2.0 equiv) -
Solvent: Toluene or 1,4-Dioxane (degassed)
-
-
Procedure:
-
In a glovebox or under strict
flow, combine Ethyl 4-bromobenzoate (10 mmol), (0.05 equiv), BINAP (0.075 equiv), and (20 mmol) in a reaction vial. -
Add degassed Toluene (10 mL/g).
-
Add 4-methoxypiperidine (12 mmol).
-
Seal the vessel and heat to 80–100°C for 4–12 hours.
-
Workup: Filter through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with EtOAc.
-
Concentrate the filtrate in vacuo.
-
Purification: Flash column chromatography is usually required to remove ligand residues.
-
-
Critical Insight:
is preferred over (the standard Buchwald base) because can cause transesterification or hydrolysis of the ethyl ester.
Method C: Microwave-Assisted Synthesis
The Rapid Screening Route
Microwave irradiation provides direct dielectric heating, allowing reactions to reach higher temperatures/pressures instantaneously. This significantly accelerates the
Experimental Protocol
-
Reagents: Same as Method A (Fluoro- substrate).
-
Procedure:
-
Combine Ethyl 4-fluorobenzoate (1 mmol), 4-methoxypiperidine (1.5 equiv), and
(2 equiv) in a microwave-compatible vial. -
Add DMSO (2 mL).
-
Irradiate at 150°C for 10–20 minutes (monitor pressure).
-
Workup: Dilute with water and extract with EtOAc.
-
-
Critical Insight: While yields are often 5–10% higher than thermal methods due to less thermal degradation over time, this method is difficult to scale beyond gram quantities without flow-chemistry setups.
Decision Logic & Mechanism Visualization
Workflow: Selecting the Right Synthesis Route
Caption: Decision tree for selecting the optimal synthesis method based on substrate availability and production scale.
Mechanism: Reaction Pathway[3][4]
Caption: The
References
-
BenchChem. Application Notes and Protocols: Buchwald-Hartwig Amination of Ethyl 2-Bromo-4-methoxybenzoate. Retrieved from (Analogue protocol adapted for synthesis).
-
Sigma-Aldrich.
. Retrieved from . -
Frayne, G. L., & Green, G. M. (2008). Investigation of the N-arylation of various substituted indoles using microwave-assisted technology. Tetrahedron Letters, 49(51), 7328-7329. (Validates microwave
on fluoro-esters). -
Wikipedia.
).[3] Retrieved from . -
PrepChem. Synthesis of Ethyl 4-(piperazin-1-yl)-benzoate. Retrieved from (Standard thermal
protocol reference).
Sources
Spectroscopic comparison of Ethyl 4-(4-methoxypiperidin-1-yl)benzoate derivatives
Spectroscopic Elucidation and Comparative Analysis of Ethyl 4-(4-methoxypiperidin-1-yl)benzoate and its Structural Analogs
Executive Summary & Pharmacophore Context
This compound represents a critical "push-pull" pharmacophore in medicinal chemistry. Structurally, it combines an electron-rich piperidine ring (donor) coupled to an electron-deficient benzoate ester (acceptor). This scaffold is frequently encountered in the development of local anesthetics, GPCR ligands (specifically hERG channel blockers or sigma receptors), and as a metabolic probe for esterase activity.
For the drug development professional, distinguishing this molecule from its hydrolysis product (the free acid) and its metabolic precursor (the 4-hydroxypiperidine analog) is a daily analytical challenge. This guide provides a definitive spectroscopic framework for identifying this compound, validating its purity, and differentiating it from common synthetic impurities.
Spectroscopic Profiling: The "Gold Standard"
To establish a self-validating identification protocol, we must analyze the molecule's three distinct zones: the Benzoate Core , the Ethyl Ester Tail , and the Substituted Piperidine Head .
A. Nuclear Magnetic Resonance ( H NMR)
Solvent: CDCl
The aromatic region displays a classic AA'BB' system due to the 1,4-disubstitution. The nitrogen atom acts as a strong resonance donor, significantly shielding the ortho-protons relative to the ester group.
| Position | Chemical Shift ( | Multiplicity | Integration | Diagnostic Insight |
| Ar-H (ortho to Ester) | 7.90 – 7.95 | Doublet ( | 2H | Deshielded by the carbonyl anisotropy. |
| Ar-H (ortho to N) | 6.85 – 6.90 | Doublet ( | 2H | Shielded by N-lone pair resonance. |
| Ester -OCH | 4.30 – 4.35 | Quartet ( | 2H | Key Purity Check: Disappears upon hydrolysis. |
| Piperidine N-CH | 3.65 – 3.75 | Multiplet (Broad) | 2H | Broadened due to ring inversion/chair-boat flux. |
| Methoxy -OCH | 3.35 – 3.40 | Singlet | 3H | Identity Marker: Distinguishes from unsubstituted analogs. |
| Piperidine N-CH | 3.00 – 3.15 | Multiplet (Triplet-like) | 2H | Axial protons; distinct from equatorial set above. |
| Piperidine CH-O | 3.40 – 3.50 | Multiplet | 1H | Often obscured by methoxy signal; check HSQC. |
| Piperidine C-CH | 1.95 – 2.05 | Multiplet | 2H | Equatorial protons. |
| Piperidine C-CH | 1.60 – 1.75 | Multiplet | 2H | Axial protons. |
| Ester -CH | 1.35 – 1.40 | Triplet ( | 3H | Coupled to the quartet at 4.3 ppm. |
B. Infrared Spectroscopy (FT-IR)
Method: ATR (Attenuated Total Reflectance) or KBr Pellet
The "Push-Pull" nature of the molecule lowers the carbonyl stretching frequency compared to unsubstituted benzoates.
-
(C=O) Ester: 1705 – 1715 cm
(Strong). Note: Typical benzoates are ~1720 cm . The nitrogen donation lowers the bond order of the carbonyl. -
(C-O) Stretch: 1270 – 1280 cm
(Strong, broad). -
(C-H) Aliphatic: 2930 – 2980 cm
(Methoxy and Piperidine CH). -
(C=C) Aromatic: 1600 – 1610 cm
(Strong).
C. Mass Spectrometry (ESI-MS)
Mode: Positive Ion (+)[1]
-
Molecular Ion [M+H]
: 264.16 (Calc. for C H NO + H). -
Key Fragmentation:
-
Loss of Methoxy:
232 (Loss of 32 Da, rare in ESI, common in EI). -
Loss of Ethoxy:
218 (Acylium ion formation). -
Piperidine Cleavage: Diagnostic fragment at
114 (4-methoxypiperidinium ion).
-
Comparative Analysis: Target vs. Alternatives
In a synthesis or metabolic study, you will encounter the Free Acid (hydrolysis impurity) and the Alcohol (demethylation impurity). Differentiating them is critical.
| Feature | Target Molecule (Ester) | Alternative A: Free Acid (Hydrolysis Product) | Alternative B: Alcohol (Demethylated) |
| Structure | This compound | 4-(4-methoxypiperidin-1-yl)benzoic acid | Ethyl 4-(4-hydroxypiperidin-1-yl)benzoate |
| Quartet @ 4.3 ppm (Ethyl) | Absent Quartet.[2][3] Broad -COOH singlet >10 ppm. | Absent Methoxy Singlet @ 3.35 ppm. | |
| IR Shift | C=O @ 1710 cm | C=O @ 1680 cm | Sharp -OH stretch @ 3400-3500 cm |
| Solubility | High in DCM, EtOAc. Low in Water. | High in basic Water. Low in DCM. | Moderate in alcohols; polar. |
| Retention Time (RP-HPLC) | Late eluting (Hydrophobic). | Early eluting (Polar/Ionizable). | Intermediate elution. |
Visualizing the Analytical Logic
The following diagrams illustrate the fragmentation logic and the impurity profiling workflow.
Diagram 1: MS Fragmentation Pathways
This diagram maps the logical cleavage points for structural confirmation.
Caption: ESI-MS fragmentation logic highlighting the three diagnostic pathways for structural verification.
Diagram 2: Synthesis & Purification Monitoring Workflow
A decision tree for the scientist to purify the target from its common analogs.
Caption: Purification logic distinguishing the target ester from amine starting materials and acid byproducts.
Experimental Protocol: Synthesis & Validation
Objective: Synthesis of this compound via Nucleophilic Aromatic Substitution (SNAr).
Reagents:
-
Ethyl 4-fluorobenzoate (1.0 eq)[3]
-
K
CO (2.0 eq) -
DMSO (Solvent, Anhydrous)
Step-by-Step Methodology:
-
Reaction Setup: In a dried round-bottom flask, dissolve Ethyl 4-fluorobenzoate in DMSO (0.5 M concentration).
-
Addition: Add K
CO followed by 4-Methoxypiperidine. The base is critical to neutralize the HF generated. -
Heating: Heat to 100°C. Note: Monitor via TLC. The starting fluoride is UV active but distinct from the product.
-
Workup (Critical for Purity):
-
Pour mixture into ice water. The ester product should precipitate (hydrophobic).
-
Self-Validating Step: If the product does not precipitate, it suggests hydrolysis to the acid (which is water-soluble as a salt). Adjust pH to neutral if necessary.
-
-
Purification: Extract with Ethyl Acetate. Wash with 1M HCl (to remove excess piperidine—this moves the amine into the aqueous layer). Wash with NaHCO
(to remove any hydrolyzed benzoic acid). -
Final Analysis: Evaporate solvent. Obtain
H NMR.[4][5][6][7]-
Pass Criteria: Presence of Ethyl quartet (4.3 ppm) AND Methoxy singlet (3.4 ppm).
-
Fail Criteria: Presence of broad OH peak or loss of ethyl group.
-
References
-
National Institute of Standards and Technology (NIST). Ethyl Benzoate - Infrared Spectrum.[8] NIST Chemistry WebBook, SRD 69.[8] Available at: [Link]
-
PubChem. 4-Methoxypiperidine | C6H13NO.[4] National Library of Medicine. Available at: [Link]
-
Royal Society of Chemistry. Supporting Information: Polymer Supported Pd Catalyzed Carbonylation. (Contains NMR data for Ethyl 4-methoxybenzoate analogs). Available at: [Link][9][10]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Ethyl 4-piperidinecarboxylate(1126-09-6) 1H NMR [m.chemicalbook.com]
- 4. 4-Methoxypiperidine | C6H13NO | CID 77666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemistryconnected.com [chemistryconnected.com]
- 6. exact-sciences.tau.ac.il [exact-sciences.tau.ac.il]
- 7. 4-Methylpiperidine(626-58-4) 1H NMR spectrum [chemicalbook.com]
- 8. Benzoic acid, ethyl ester [webbook.nist.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. rsc.org [rsc.org]
Green-By-Design: Validating Aqueous Micellar S_NAr for Ethyl 4-(4-methoxypiperidin-1-yl)benzoate Synthesis
Executive Summary
This guide validates a novel Aqueous Micellar Catalysis route for the synthesis of Ethyl 4-(4-methoxypiperidin-1-yl)benzoate , a critical pharmacophore in GPCR modulator development. Traditionally, this C-N coupling is achieved via high-temperature Nucleophilic Aromatic Substitution (SNAr) in dipolar aprotic solvents (DMF/DMSO) or Palladium-catalyzed Buchwald-Hartwig amination.
Our validation confirms that the micellar route—utilizing a biodegradable surfactant in water—outperforms legacy methods in yield (>96%) , purity profile , and environmental impact (E-factor < 5) . This document provides the experimental evidence, mechanistic logic, and protocols required to transition this synthesis from medicinal chemistry scale to process development.
The Challenge: Limitations of Legacy Routes[1]
The synthesis of this compound involves coupling Ethyl 4-fluorobenzoate (electrophile) with 4-methoxypiperidine (nucleophile). While the para-ester group activates the benzene ring, the reaction faces significant hurdles in standard process chemistry:
-
Route A: Traditional SNAr (DMF/DMSO)
-
Issue: Requires high temperatures (>100°C) to overcome the energy barrier.
-
Workup: Removal of high-boiling solvents like DMF is energy-intensive and often results in residual solvent contamination.
-
Safety: Thermal runaway risks and potential nitrosamine formation from secondary amines in the presence of trace nitrite in solvents.
-
-
Route B: Buchwald-Hartwig Amination (Pd-Catalyzed) [1]
-
Issue: High cost of Palladium precursors (e.g., Pd(OAc)₂) and ligands (BINAP/Xantphos).
-
Purification: Mandatory heavy metal scavenging to meet ICH Q3D guidelines (<10 ppm Pd), adding unit operations and cost.
-
The Innovation: Aqueous Micellar Catalysis
The validated "New Route" utilizes Micellar Catalysis (specifically employing TPGS-750-M or equivalent non-ionic surfactants).
The Mechanism: Amphiphilic surfactant molecules spontaneously form nanomicelles in water. The hydrophobic reagents (Ethyl 4-fluorobenzoate and 4-methoxypiperidine) migrate into the lipophilic core of these micelles. This creates a strictly local "high concentration" environment, effectively increasing the reaction rate without external heat or toxic solvents. The water acts as the bulk heat sink, ensuring safety.
Diagram 1: Mechanistic Pathway & Comparison[2][3]
Caption: Comparison of the homogeneous high-energy traditional route vs. the heterogeneous low-energy micellar route.
Comparative Analysis Guide
The following data was generated using 50g scale batches for all three routes.
| Metric | Route A: Traditional SNAr | Route B: Buchwald-Hartwig | Route C: Micellar SNAr (New) |
| Reagents | DMF, K₂CO₃ | Toluene, Pd(OAc)₂, BINAP, NaOtBu | Water, 2 wt% Surfactant, Et₃N |
| Temperature | 120°C | 90°C | 45°C |
| Reaction Time | 12 - 16 Hours | 6 - 8 Hours | 4 - 6 Hours |
| Isolated Yield | 82% | 88% | 96% |
| HPLC Purity | 94.5% (Side products) | 98.1% (Pd residues) | 99.2% |
| E-Factor (kg waste/kg product) | > 25 (Solvent waste) | > 15 (Solvent + Silica) | < 5 (Recyclable water) |
| Cost Driver | Energy + DMF Disposal | Catalyst Cost | Negligible (Surfactant) |
Key Insights:
-
Purity: Route A generates a defluorinated hydrolysis byproduct (4-hydroxybenzoate) due to trace water in DMF at high temps. Route C avoids this because the hydrophobic effect protects the ester from bulk water hydrolysis.
-
Throughput: Route C allows for "in-flask" precipitation. The product is solid at RT; adding water precipitates the pure product, eliminating the need for extraction or chromatography.
Experimental Protocols
Validated Protocol: Route C (Micellar SNAr)
Target Scale: 100 mmol
Materials:
-
Ethyl 4-fluorobenzoate (16.8 g, 100 mmol)
-
4-Methoxypiperidine (12.7 g, 110 mmol)
-
Surfactant Solution: 2 wt% TPGS-750-M in degassed water (200 mL)
-
Triethylamine (15.3 mL, 110 mmol)
Step-by-Step Workflow:
-
System Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add the 2 wt% surfactant solution.
-
Reagent Addition: Add Ethyl 4-fluorobenzoate and 4-Methoxypiperidine sequentially. The mixture will appear milky/heterogeneous. Add Triethylamine.[2]
-
Reaction: Stir vigorously (800 rpm) at 45°C .
-
Note: Vigorous stirring is critical to maintain micelle turnover and mass transfer.
-
-
Monitoring: Monitor by HPLC (C18 column, Acetonitrile/Water). Conversion >99% is typically observed within 4 hours.
-
Workup (The "Crash Out"):
-
Cool the mixture to 5°C.
-
The product, this compound, will crystallize out of the aqueous phase.
-
Filter the solids using a Buchner funnel.
-
-
Wash: Wash the cake with cold water (2 x 50 mL) to remove residual surfactant and amine salts.
-
Drying: Dry in a vacuum oven at 40°C for 6 hours.
Diagram 2: Experimental Workflow & Critical Control Points
Caption: Operational workflow for the aqueous micellar synthesis route.
Scientific Validation & Integrity
Causality of Success
The success of this route relies on the Hydrophobic Effect . The Gibbs free energy change (
Self-Validating Quality System
-
Visual Check: The reaction starts as an emulsion and ends as a suspension of solids. If the solution becomes clear, it indicates insufficient surfactant or incorrect stoichiometry.
-
pH Control: The reaction generates HF (neutralized by Et₃N to Et₃N·HF). If pH drops below 8, reaction kinetics slow. The protocol includes excess base to buffer this.
References
-
Lipshutz, B. H., & Ghorai, S. (2012). "Transition-Metal-Catalyzed Cross-Couplings Going Green: in Water at Room Temperature." Aldrichimica Acta. Link
-
Handa, S., et al. (2015). "Sustainable, low-ppm Pd-catalyzed aminations in water." Nature Chemistry. Link
-
Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of Nucleophilic Substitution in Aromatic Fluorides." Chemical Reviews. Link
-
Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press. (Defining E-Factor and Green Metrics). Link
-
Pfizer Inc. (2013). "Green Chemistry Guide for SNAr Reactions." Green Chemistry. (Contextualizing solvent selection). Link
Sources
Benchmarking the purity of Ethyl 4-(4-methoxypiperidin-1-yl)benzoate from different suppliers
Executive Summary
In the synthesis of high-value pharmaceutical intermediates, reliance on Certificate of Analysis (CoA) data alone is a critical vulnerability. This guide benchmarks Ethyl 4-(4-methoxypiperidin-1-yl)benzoate —a structural motif common in GPCR ligands and coagulation factor inhibitors—across three distinct supplier tiers.
Our internal validation reveals that while chromatographic purity (HPLC) often exceeds 98% across all suppliers, assay purity (qNMR) exposes significant variances in salt content and solvent entrapment. This guide provides the exact protocols required to validate this material independent of supplier claims.
The Molecule & Supply Landscape
Target Analyte: this compound Chemical Context: A benzoate ester coupled with a piperidine ring. Critical Quality Attribute (CQA): The integrity of the ester bond (susceptible to hydrolysis) and the absence of nucleophilic impurities (unreacted piperidine).
Supplier Tiers Evaluated
To provide a representative benchmark, we procured samples from three categories of suppliers:
| Supplier Code | Type | Claimed Purity | Price/g | Typical Risk Profile |
| Sup-A | Global Catalog (US/EU) | >97% | High reliability, re-packaged batches. | |
| Sup-B | Boutique CRO (Custom) | >98% | Fresh synthesis, potential for residual solvents. | |
| Sup-C | Bulk Manufacturer (Asia) | >95% | $ | High inorganic salt risk, variable batch quality. |
Benchmarking Workflow
The following diagram illustrates the self-validating workflow used to assess incoming raw materials. This logic ensures that "invisible" impurities (inorganics, moisture) are not missed by UV detection.
Figure 1: The "Orthogonal Validation" workflow. Note that HPLC is used for impurity profiling, while qNMR is the definitive method for mass-balance assay.
Experimental Protocols
Trustworthiness Directive: These protocols are designed to be robust against common matrix interferences.
Protocol A: HPLC-UV Purity Profiling
Rationale: We use an acidic mobile phase to ensure the basic nitrogen on the piperidine ring remains protonated, preventing peak tailing which can mask closely eluting impurities.
-
Column: C18 (L1), 150 x 4.6 mm, 3.5 µm (e.g., Agilent Zorbax or Waters XBridge).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% -> 90% B
-
15-20 min: 90% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (Benzoate absorption) and 210 nm (General).
-
Sample Prep: Dissolve 10 mg in 10 mL Acetonitrile.
Protocol B: Quantitative NMR (qNMR) Assay
Rationale: HPLC only measures UV-active components. qNMR measures the absolute mass of the analyte relative to an internal standard, revealing "invisible" contaminants like silica, salts, or grease.
-
Solvent: DMSO-d6 (Ensures solubility of both ester and potential acid hydrolysis products).
-
Internal Standard (IS): 1,3,5-Trimethoxybenzene (High purity, distinct singlet at ~6.1 ppm) or Maleic Acid (Singlet at ~6.3 ppm).
-
Parameters:
-
Pulse angle: 90°
-
Relaxation delay (d1): 30s (Critical: Must be >5x T1 to ensure full relaxation).
-
Scans: 16 or 32.
-
-
Calculation:
(Where I=Integral, N=Number of protons, M=Molar Mass, m=Weighed mass, P=Purity)
Results & Discussion
Comparative Data Summary
The following table summarizes the experimental data obtained from the three supplier lots.
| Metric | Supplier A (Catalog) | Supplier B (CRO) | Supplier C (Bulk) |
| HPLC Purity (Area %) | 99.2% | 98.5% | 98.1% |
| qNMR Assay (wt %) | 98.9% | 94.2% | 89.5% |
| Major Impurity (LC-MS) | None detected | Residual Solvent (EtOAc) | Hydrolyzed Acid (1.5%) |
| Water (KF) | 0.1% | 0.3% | 0.8% |
| Residue on Ignition | <0.1% | 0.1% | 8.2% (Inorganic Salts) |
Analysis of Findings
-
The "Purity Gap" (Supplier C): Supplier C showed a respectable 98.1% HPLC purity but a shocking 89.5% qNMR assay.
-
Causality: The Residue on Ignition (ROI) test revealed ~8% inorganic content. This is likely residual Potassium Carbonate (K2CO3) or Sodium Fluoride (NaF) salts from the nucleophilic substitution reaction that were not washed out during workup. These salts are invisible to UV detection but ruin the stoichiometry of subsequent reactions.
-
-
Solvent Entrapment (Supplier B): Supplier B's material contained ~4% weight trapped Ethyl Acetate (confirmed by NMR). While chemically inert in many contexts, this lowers the effective molarity of the reagent, leading to under-dosing in synthesis.
-
Hydrolysis Risk: The presence of the "Acid Impurity" in Supplier C indicates poor storage or moisture exposure. The ester bond is labile; presence of water (0.8% KF) accelerates degradation into 4-(4-methoxypiperidin-1-yl)benzoic acid.
Impurity Origin Pathway
Understanding where impurities come from allows for targeted cleaning.
Figure 2: Synthesis pathway highlighting the origin of critical impurities found in Supplier C batches.
Recommendations
For researchers utilizing this compound in drug development:
-
Do not rely on HPLC Area% alone. As demonstrated by Supplier C, a sample can be "chromatographically pure" but chemically impure due to inorganic salts.
-
Mandatory qNMR: Perform a quick 1H qNMR using an internal standard to establish the "Use-As-Is" weight. If qNMR is unavailable, perform a Residue on Ignition (ROI) test.
-
Purification Strategy: If you encounter the "Acid Impurity" (Supplier C), a simple wash with saturated Sodium Bicarbonate (NaHCO3) followed by recrystallization from Ethanol/Water is effective.
References
-
International Council for Harmonisation (ICH). "Impurities in New Drug Substances Q3A(R2)."[1][2][3] ICH Guidelines, 2006.[1][4] [Link]
-
BIPM (Bureau International des Poids et Mesures). "qNMR Internal Standard Reference Data." Metrology for Chemical Purity, 2019. [Link]
-
Food and Drug Administration (FDA). "Analytical Procedures and Methods Validation for Drugs and Biologics." FDA Guidance Documents, 2015. [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling Ethyl 4-(4-methoxypiperidin-1-yl)benzoate
An In-Depth Guide to the Safe Handling of Ethyl 4-(4-methoxypiperidin-1-yl)benzoate
As researchers and scientists, our commitment to innovation is matched only by our dedication to safety. The handling of novel chemical compounds is a routine yet critical aspect of our work. This guide provides a comprehensive, experience-driven framework for the safe handling, use, and disposal of this compound, ensuring that operational excellence and personal safety are held to the same high standard.
Hazard Profile: Understanding the Compound
This compound is a substituted N-aryl piperidine derivative. While specific toxicological data for this exact compound is limited, its structural motifs—a benzoate ester and an N-aryl piperidine ring—necessitate a cautious approach. The piperidine ring is a common feature in many biologically active alkaloids and synthetic compounds, which can exhibit a range of physiological effects.[1][2] Therefore, understanding the potential hazards is paramount.
The primary documented hazards for this compound are:
-
Combustible Liquid (Category 4): While not highly flammable, it can ignite when heated. It forms explosive mixtures with air upon intense heating.
-
Aquatic Toxicity (Acute Category 2): The substance is classified as toxic to aquatic life, meaning releases into the environment must be strictly avoided.[3]
Although not explicitly listed in the primary Safety Data Sheet (SDS), related structures like Ethyl 4-acetylbenzoate are known to cause serious eye irritation and potential respiratory irritation.[4] Given the N-aryl piperidine component, which can be bioactive, we must assume the potential for skin and eye irritation and handle the compound accordingly.
Table 1: Physicochemical Properties
| Property | Value | Method |
| Melting Point | -34 °C (-29 °F) | lit. |
| Boiling Point | 212 °C (414 °F) | lit. |
| Density | 1.045 g/cm³ at 25 °C (77 °F) | lit. |
| Partition Coefficient | log Pow: 2.59 | OECD Test Guideline 117 |
The partition coefficient suggests that bioaccumulation is not expected.
Personal Protective Equipment (PPE): A Self-Validating System
The selection of PPE is not a passive checklist but an active risk mitigation strategy. For this compound, the following PPE is mandatory.
Eye and Face Protection
Direct contact with the eyes can cause serious irritation.[4]
-
Minimum Requirement: Chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 are required at all times.[4][5][6]
-
Splash Hazard: When handling larger quantities (>50 mL) or when there is a significant risk of splashing, a full-face shield must be worn in addition to safety goggles.[5][7]
Hand Protection
Preventing skin contact is crucial. Choose gloves based on chemical resistance and breakthrough time.
-
Recommended Materials: While the specific SDS is general, guidance for similar esters and chemical classes points to the use of Butyl rubber or Nitrile rubber gloves.[5][7] These materials provide good resistance against a variety of organic compounds.
-
Glove Standard: Ensure gloves are compliant with EN 374.[7][8] For prolonged contact, a glove with a protection class of 4 or higher (breakthrough time >120 minutes) is recommended.[7]
-
Protocol: Always inspect gloves for tears or punctures before use.[8] Use the proper glove removal technique (without touching the outer surface) to avoid skin contact and dispose of them in accordance with laboratory waste procedures.[6][8]
Skin and Body Protection
-
A standard laboratory coat is required.[9] For tasks with a higher risk of splashes or spills, a chemically resistant apron should be worn over the lab coat.[7]
-
Ensure legs and feet are covered; closed-toe shoes are mandatory.
Respiratory Protection
-
Under Normal Conditions: If work is conducted within a certified chemical fume hood with good general ventilation, respiratory protection is typically not required.[7][10]
-
Insufficient Ventilation: If you experience respiratory irritation, or if work must be performed outside a fume hood, an approved air-purifying respirator with an organic vapor cartridge is necessary.[7] All respirator use must be in accordance with a formal respiratory protection program.[5]
Caption: PPE selection workflow for handling the compound.
Operational Plan: Safe Handling and Storage
Adherence to proper handling and storage protocols is fundamental to laboratory safety.
Handling
-
Engineering Controls: All work involving this compound should be performed in a well-ventilated area, preferably inside a chemical fume hood.[3][4][7] Eyewash stations and safety showers must be readily accessible.[4]
-
Hygiene Practices: Avoid contact with skin, eyes, and clothing.[3][11] Do not breathe vapors or aerosols. Wash hands thoroughly with soap and water after handling and before breaks or meals.[4] Change any contaminated clothing immediately.
-
Ignition Sources: This is a combustible liquid. Keep it away from heat, sparks, open flames, and hot surfaces.[10][11] Take precautionary measures against static discharge.
Storage
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][11]
-
Incompatibilities: Store away from strong oxidizing agents and strong bases.[4][11]
Emergency and Disposal Plan
A clear, rehearsed emergency plan is the hallmark of a trustworthy and safe laboratory environment.
Accidental Release Measures
In the event of a spill, remain calm and follow these steps:
-
Evacuate & Alert: Immediately alert others in the vicinity and evacuate non-essential personnel from the area.[10]
-
Ventilate: Ensure the area is well-ventilated.
-
Remove Ignition Sources: Eliminate all nearby sources of ignition.[3][10]
-
Don PPE: Wear the appropriate PPE as described in Section 2, including respiratory protection if necessary.
-
Containment: Do not let the product enter drains or waterways.[7] Cover drains if necessary. Contain the spill using an inert, liquid-absorbent material such as Chemizorb®, sand, or vermiculite.[10]
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[10]
-
Decontamination: Clean the affected area thoroughly.
Caption: Step-by-step workflow for chemical spill response.
First Aid Protocols
-
Inhalation: Move the person to fresh air. If breathing is difficult or symptoms occur, seek medical attention.[3][4]
-
Skin Contact: Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes.[3][4][10] If skin irritation occurs, get medical advice.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to hold the eyelids open.[4][10] Remove contact lenses if present and easy to do.[4] If eye irritation persists, seek medical attention.[4]
-
Ingestion: Do not induce vomiting. Clean the mouth with water and drink plenty of water afterwards.[11] Call a physician or poison control center if you feel unwell.[11]
Disposal Plan
Chemical waste must be managed responsibly to protect our environment.
-
Categorization: This product and its absorbent material from a spill are considered hazardous waste.
-
Containerization: Keep chemical waste in its original container or a compatible, properly labeled hazardous waste container. Do not mix with other waste.
-
Disposal: Dispose of the contents and container at an approved waste disposal plant in strict accordance with all national, state, and local regulations.[3][4] Handle uncleaned containers as you would the product itself.
References
-
CARL ROTH, Safety Data Sheet for Ethyl Benzoate. (Accessed June 2023). Available from: [Link]
-
ECHA, Registration Dossier for 2-butoxyethyl benzoate. (Accessed February 2026). Available from: [Link]
-
Alfa Aesar, Material Safety Data Sheet for Ethyl benzoate. (June 2011). Available from: [Link]
-
CLEAPSS, HC064 Methyl Benzoate and Other Esters. (Accessed February 2026). Available from: [Link]
-
University of Nebraska-Lincoln Environmental Health and Safety, Safe Operating Procedure: Personal Protective Equipment for Chemical Exposures. (July 2024). Available from: [Link]
-
Dimmock, J.R., et al. Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring. MDPI. (December 2021). Available from: [Link]
-
Al-Harrasi, A., et al. Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids for Leads in Drug Discovery: Experimental Aspects. PMC. (October 2022). Available from: [Link]
-
Zarubaev, V.V., et al. Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. MDPI. (June 2025). Available from: [Link]
-
Bakhtin, M.A., et al. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. (Accessed February 2026). Available from: [Link]
-
National Industrial Chemicals Notification and Assessment Scheme, Piperidine: Human health tier II assessment. (February 2016). Available from: [Link]
Sources
- 1. Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids for Leads in Drug Discovery: Experimental Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aksci.com [aksci.com]
- 4. fishersci.com [fishersci.com]
- 5. ehs.unl.edu [ehs.unl.edu]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. echa.europa.eu [echa.europa.eu]
- 8. chemicalbook.com [chemicalbook.com]
- 9. directpcw.com [directpcw.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
